molecular formula C7H10N2 B048140 2,3-Dimethylpyridin-4-amine CAS No. 122475-57-4

2,3-Dimethylpyridin-4-amine

Cat. No.: B048140
CAS No.: 122475-57-4
M. Wt: 122.17 g/mol
InChI Key: YHUUZKCUQVILTK-UHFFFAOYSA-N
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Description

2,3-Dimethylpyridin-4-amine is a valuable substituted pyridine derivative that serves as a key synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its structure, featuring an electron-donating amine group at the 4-position and methyl substituents at the 2- and 3-positions, creates a sterically and electronically defined scaffold for constructing more complex molecules. This compound is primarily utilized in pharmaceutical research for the development of novel active compounds, particularly as a precursor for ligands targeting various enzymes and receptors. Its mechanism of action in research settings is application-dependent; it often acts as a critical core structure that can be functionalized to modulate biological activity, optimize pharmacokinetic properties, or enhance binding affinity in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylpyridin-4-amine
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InChI

InChI=1S/C7H10N2/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUUZKCUQVILTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428535
Record name 2,3-dimethylpyridin-4-amine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122475-57-4
Record name 2,3-Dimethyl-4-pyridinamine
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Record name 2,3-dimethylpyridin-4-amine
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Record name 2,3-dimethylpyridin-4-amine
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Foundational & Exploratory

Synthesis of 2,3-Dimethylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the synthetic protocols for 2,3-dimethylpyridin-4-amine, a valuable building block in pharmaceutical and materials science research. The synthesis is typically achieved through a multi-step process commencing with the commercially available starting material, 2,3-lutidine. The key stages involve N-oxidation, subsequent nitration, and final reduction of the nitro group to the desired amine. This guide details the experimental procedures, presents quantitative data in a structured format, and illustrates the synthetic pathway.

Overall Synthesis Pathway

The synthesis of this compound from 2,3-lutidine is a three-step process. The logical flow of this synthesis is depicted in the diagram below.

Synthesis_Pathway A 2,3-Lutidine B 2,3-Lutidine-N-oxide A->B Oxidation (e.g., H₂O₂) C 2,3-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (KNO₃, H₂SO₄) D This compound C->D Reduction (e.g., Fe/AcOH or H₂/Pd-C)

Overall synthesis pathway for this compound.

Step 1: Oxidation of 2,3-Lutidine to 2,3-Lutidine-N-oxide

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3-lutidine to form 2,3-lutidine-N-oxide. This is a common transformation in pyridine chemistry, often accomplished using hydrogen peroxide and a suitable catalyst.[1][2][3]

Experimental Protocol

While specific patent examples focus on the subsequent nitration step, the preparation of the N-oxide is a standard prerequisite.[1][2][3] A general procedure involves reacting 2,3-lutidine with hydrogen peroxide in the presence of an acid catalyst, such as acetic acid. The reaction is typically performed at elevated temperatures, followed by purification to yield the N-oxide.

Step 2: Nitration of 2,3-Lutidine-N-oxide

The second step is the nitration of 2,3-lutidine-N-oxide to yield 2,3-dimethyl-4-nitropyridine-N-oxide. This is a crucial step that introduces the nitro group at the 4-position, which will subsequently be reduced to the amine. Several protocols have been developed, with the use of potassium nitrate in concentrated sulfuric acid being a high-yielding method.[1][2][3]

Experimental Workflow

The general workflow for the nitration of 2,3-lutidine-N-oxide is outlined in the following diagram.

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep1 Dissolve 2,3-lutidine-N-oxide in concentrated H₂SO₄ react1 Cool N-oxide solution (-10°C to -5°C) prep1->react1 prep2 Prepare solution of KNO₃ in concentrated H₂SO₄ react2 Slowly add KNO₃ solution prep2->react2 react1->react2 react3 Heat reaction mixture (e.g., 80-85°C) react2->react3 react4 Monitor reaction by HPLC react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Quench with water workup1->workup2 workup3 Filter precipitate workup2->workup3 workup4 Extract filtrate with CH₂Cl₂ workup3->workup4 workup5 Concentrate organic phase workup4->workup5 product 2,3-Dimethyl-4-nitropyridine-N-oxide workup5->product

Workflow for the nitration of 2,3-lutidine-N-oxide.
Quantitative Data for Nitration Protocols

The following table summarizes the quantitative data from various patented nitration protocols for 2,3-dimethyl-4-nitropyridine-N-oxide.

ParameterEmbodiment 1[1]Embodiment 3[1]Comparative Example[3]
Starting Material 2,3-Lutidine-N-oxide2,3-Lutidine-N-oxide2,3-Lutidine-N-oxide
Nitrating Agent KNO₃ in H₂SO₄KNO₃ in H₂SO₄Conc. HNO₃ / H₂SO₄
Reactant Ratios
2,3-Lutidine-N-oxide12.3 g12.3 g12.3 g
Concentrated H₂SO₄92 g65 g190 g (in nitrating mix)
Potassium Nitrate14.15 g10.11 g-
Concentrated HNO₃ (65%)--38 g
Reaction Conditions
Addition Temperature-10°C to -5°CNot specified0°C to 5°C
Reaction Temperature80°C to 85°C85°C to 90°C85°C to 90°C
Reaction Time2 hours1 hour12 hours
Results
Product Yield15.3 g (91.1%)Not specified10.1 g (60.1%)
Product Purity (HPLC)99%99%82%
Detailed Experimental Protocol (Based on Embodiment 1[1])
  • In a suitable reaction vessel, dissolve 12.3 g of 2,3-lutidine-N-oxide in 92 g of concentrated sulfuric acid (98% by mass).

  • Cool the mixture to a temperature between -10°C and -5°C.

  • Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid (98% by mass).

  • Slowly add the potassium nitrate solution dropwise to the cooled 2,3-lutidine-N-oxide solution, maintaining the temperature between -10°C and -5°C.

  • After the addition is complete, heat the reaction mixture to a temperature between 80°C and 85°C for 2 hours.

  • Monitor the reaction progress by HPLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully add water to the mixture and stir, which will cause the product to precipitate.

  • Filter the solid product.

  • Extract the filtrate three times with dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure to yield approximately 15.3 g of light yellow 2,3-dimethyl-4-nitropyridine-N-oxide (91.1% yield, 99% purity by HPLC).

Step 3: Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide

The final step is the reduction of the nitro group of 2,3-dimethyl-4-nitropyridine-N-oxide to the corresponding amine, this compound. This transformation also involves the deoxygenation of the N-oxide. Common methods for this type of reduction include catalytic hydrogenation or the use of a metal in an acidic medium.

Experimental Protocols

Two common and effective methods for the reduction of nitropyridines are presented below.

Method A: Reduction with Iron and Acetic Acid

This is a classic and robust method for the reduction of aromatic nitro compounds. The reduction of 4-nitropyridine-N-oxide with iron and acetic acid has been reported to proceed in quantitative yield.

  • To a solution of 2,3-dimethyl-4-nitropyridine-N-oxide in a mixture of ethanol and acetic acid, add iron powder.

  • Heat the resulting mixture to reflux (approximately 100°C) and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and dilute with water.

  • Neutralize the mixture by adding an aqueous solution of a base (e.g., 1N NaOH) until the pH is approximately 8.

  • Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.

  • Dissolve 2,3-dimethyl-4-nitropyridine-N-oxide in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by recrystallization or column chromatography.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and desired scale of production.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyridin-4-amine, with the CAS registry number 122475-57-4, is a substituted pyridine derivative. As with other small molecule amine compounds, its physicochemical properties are of significant interest in the fields of medicinal chemistry and drug development. These properties govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for formulation and chemical synthesis. This technical guide provides a summary of the available physicochemical data for this compound and details the standard experimental protocols for their determination.

Core Physicochemical Properties

PropertyValueSource & Notes
Molecular Formula C₇H₁₀N₂-
Molecular Weight 122.17 g/mol -
Melting Point Data not available-
Boiling Point 269 °CExperimental value.
Water Solubility 18 g/L (at 25 °C)Calculated value.[1] Sparingly soluble.[1]
pKa (acid dissociation constant) Data not available-
LogP (octanol-water partition coefficient) 1.21070Calculated value (XLogP3).

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are the protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property used to identify a substance and assess its purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.

  • Capillary Loading: The capillary tube is inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Thiele Tube Method)

The boiling point provides information about the volatility of a substance.

Methodology:

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Measurement: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water, a critical parameter for drug absorption and formulation.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water (or a relevant aqueous buffer) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated aqueous solution from the excess solid.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a drug at physiological pH.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of water or a co-solvent if necessary.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination (Shake-Flask Method)

LogP is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution in the body.

Methodology:

  • Phase Saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in either the aqueous or the octanol phase. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The funnel is left to stand, allowing the two immiscible layers to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for pKa and LogP determination.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve known mass of This compound in water setup Place sample solution in beaker with calibrated pH electrode and stir bar prep_sample->setup prep_titrant Prepare standardized strong acid titrant (e.g., HCl) titrate Add titrant in small increments prep_titrant->titrate setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of Titrant record->plot determine_ep Identify equivalence point plot->determine_ep determine_hep Find volume at half-equivalence point determine_ep->determine_hep calculate_pka Determine pH at half-equivalence point, which equals pKa determine_hep->calculate_pka LogP_Determination cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis saturate Mutually saturate n-Octanol and Water/Buffer mix Mix known volumes of both phases in a separatory funnel saturate->mix dissolve Dissolve this compound in one phase dissolve->mix shake Shake to allow partitioning and reach equilibrium mix->shake separate Allow phases to separate shake->separate quantify_oct Quantify concentration in n-Octanol phase (Co) separate->quantify_oct quantify_aq Quantify concentration in Aqueous phase (Cw) separate->quantify_aq calculate_logp Calculate LogP = log10(Co / Cw) quantify_oct->calculate_logp quantify_aq->calculate_logp

References

2,3-Dimethylpyridin-4-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dimethylpyridin-4-amine

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the pharmaceutical industry. It covers the compound's core properties, detailed synthesis protocols, and its significant application in the development of proton pump inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Core Identification and Properties

This compound is a substituted pyridine derivative. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 122475-57-4[1]
IUPAC Name This compound
Synonyms 4-Amino-2,3-dimethylpyridine, 2,3-Dimethyl-4-pyridinamine[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]

| InChI Key | InChI=1S/C7H10N2/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3,(H2,8,9)[1] |

Table 2: Physicochemical Properties

Property Value
Melting Point Data not readily available
Boiling Point Data not readily available

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically begins with the oxidation and subsequent nitration of 2,3-lutidine, followed by a final reduction step.

G A 2,3-Lutidine B 2,3-Dimethylpyridine-N-oxide A->B Oxidation (e.g., H₂O₂) C 2,3-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (KNO₃, H₂SO₄) D This compound C->D Reduction (e.g., Fe, Acid)

Caption: Overall synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

This protocol is adapted from patented industrial synthesis methods. The procedure involves the nitration of 2,3-dimethylpyridine-N-oxide using potassium nitrate in concentrated sulfuric acid.

Materials:

  • 2,3-dimethylpyridine-N-oxide (12.3 g, 0.1 mol)

  • Concentrated sulfuric acid (98%, 65 g)

  • Potassium nitrate (10.11 g, 0.1 mol)

  • Dichloromethane

  • Water

  • Ice

Procedure:

  • In a reaction vessel, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid, maintaining the temperature between 0°C and 5°C with an ice bath.

  • Separately, prepare a nitrating mixture by carefully dissolving 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of 2,3-dimethylpyridine-N-oxide, ensuring the temperature does not exceed 5°C.[2]

  • After the addition is complete, gradually heat the reaction mixture to between 85°C and 90°C and maintain this temperature for 1-2 hours.[2][3]

  • Monitor the reaction's completion using HPLC.

  • Once the starting material is consumed, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

  • Stir the resulting solution and filter any solid precipitates.

  • Extract the filtrate three times with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield light yellow 2,3-Dimethyl-4-nitropyridine-N-oxide (yields reported between 90-93%).[2][3]

Experimental Protocol 2: Reduction to this compound

This protocol is based on the well-established Bechamp reduction method for converting aromatic nitro compounds to amines, specifically adapted from procedures for similar pyridine derivatives.[4]

Materials:

  • 2,3-Dimethyl-4-nitropyridine-N-oxide (16.8 g, 0.1 mol)

  • Iron powder (Fe)

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl acetate

Procedure:

  • Create a suspension of iron powder in water within a reaction flask equipped with a mechanical stirrer and reflux condenser.

  • Add a small amount of mineral acid (e.g., concentrated HCl) to activate the iron and heat the mixture.

  • Add the 2,3-Dimethyl-4-nitropyridine-N-oxide to the iron suspension in portions. The reaction is exothermic and may require cooling to control.

  • After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS). This reduction process reduces both the nitro group and the N-oxide.

  • Cool the reaction mixture to room temperature and neutralize it by adding sodium carbonate until the solution is basic.

  • Filter the mixture to remove iron oxides.

  • Extract the aqueous filtrate multiple times with a suitable organic solvent, such as ethyl acetate.[4]

  • Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), and evaporate the solvent under reduced pressure to obtain crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Application in Drug Development: Synthesis of Rabeprazole

This compound is a precursor to a key intermediate used in the synthesis of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions. The synthesis begins with the nitrated intermediate, 2,3-dimethyl-4-nitropyridine N-oxide.

G A 2,3-Dimethyl-4-nitro -pyridine N-oxide B Ether Intermediate A->B Add 3-methoxy- propanol C Polonovski Rearrangement Product B->C Acetic Anhydride D Chlorinated Intermediate C->D Saponification, then SOCl₂ E Thioether Product D->E Add 2-mercapto- benzimidazole F Rabeprazole E->F Oxidation (e.g., m-CPBA)

Caption: Key steps in the synthesis of Rabeprazole from the nitro-intermediate.

Mechanism of Action: Proton Pump Inhibition

Rabeprazole, synthesized via intermediates derived from this compound, functions by irreversibly inhibiting the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells. This action blocks the final step in gastric acid secretion.

G cluster_0 Gastric Parietal Cell cluster_1 Drug Action Pump H⁺/K⁺ ATPase (Proton Pump) Lumen Gastric Lumen (Stomach) Pump->Lumen H⁺ Secretion (Acid Production) Rabeprazole Rabeprazole (Prodrug) Sulfenamide Active Sulfenamide Rabeprazole->Sulfenamide Acid-catalyzed activation Sulfenamide->Pump Covalent bonding to Cysteine residues (Irreversible Inhibition)

Caption: Mechanism of irreversible proton pump inhibition by activated Rabeprazole.

Safety and Handling

GHS Hazard Information for this compound:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

References

Uncharted Territory: The Biological Activity of 2,3-Dimethylpyridin-4-amine Derivatives Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the exploration of the biological activities associated with 2,3-Dimethylpyridin-4-amine derivatives. Despite the well-documented and diverse pharmacological profiles of various pyridine-based compounds, this specific structural isomer remains a largely uncharted area of research. As a result, a detailed technical guide with quantitative data, experimental protocols, and pathway visualizations as requested cannot be compiled at this time without resorting to speculation.

The initial exploration into related, but structurally distinct, pyridine derivatives did highlight several areas of biological interest that could potentially be relevant for future studies on this compound analogs. These include:

  • Anticancer Activity: Various dimethylpyridine and aminopyridine derivatives have been investigated for their potential as anticancer agents. For instance, certain N-Mannich bases of 1,3,4-oxadiazole based on a 4,6-dimethylpyridine scaffold have been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been explored as novel cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.

  • Neuroprotective Effects: The neuroprotective potential of pyridine-containing molecules is another area of active research. For example, derivatives of 4-aminopyridine have been studied for their role in neurological disorders. While not directly related to the 2,3-dimethyl isomer, these studies provide a basis for investigating similar properties in unexplored analogs.

  • Anti-inflammatory Properties: The anti-inflammatory effects of various pyridine derivatives have been documented. For example, new derivatives of 3-hydroxy pyridine-4-one have been evaluated for their anti-inflammatory effects in animal models.

The absence of specific data on this compound derivatives underscores a potential opportunity for new research in the field of medicinal chemistry. The synthesis and biological evaluation of a library of compounds based on this scaffold could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

For researchers and drug development professionals interested in this area, the logical next step would be to initiate primary research to synthesize and screen this compound derivatives for various biological activities. Such studies would be foundational in establishing the structure-activity relationships and therapeutic potential of this unexplored class of compounds.

Should the user wish to proceed with a technical guide on a more broadly researched class of pyridine derivatives, such as 4-aminopyridine or general dimethylpyridine derivatives, a wealth of information is available to create a comprehensive and data-rich document.

Solubility of 2,3-Dimethylpyridin-4-amine in Organic Solvents: A Technical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical parameter in drug development, influencing process design, purification, and formulation. This technical guide focuses on the solubility of 2,3-Dimethylpyridin-4-amine. A comprehensive review of publicly available literature reveals a significant scarcity of quantitative solubility data for this specific isomer. Consequently, this document provides a detailed overview of established experimental protocols for determining solubility, alongside a comparative analysis of solubility data for structurally related aminopyridine isomers to offer qualitative and predictive insights.

Introduction: The Solubility Profile of this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Understanding its solubility in various organic solvents is essential for its use in reaction media, for developing crystallization and purification procedures, and for formulation studies. The polarity of the molecule, imparted by the amino group and the nitrogen atom in the pyridine ring, combined with the nonpolar character of the two methyl groups, suggests a varied solubility profile across different classes of organic solvents.

Generally, aminopyridines exhibit solubility in polar organic solvents.[1] However, a thorough search of scientific databases and chemical literature indicates a lack of specific quantitative solubility data (e.g., in g/L or mol/L at different temperatures) for this compound. This guide, therefore, aims to equip researchers with the necessary methodologies to determine this data experimentally and provides context by summarizing the known solubility of its isomers.

Comparative Solubility of Aminopyridine Isomers

To approximate the potential solubility of this compound, it is instructive to examine the solubility of its well-studied isomers, such as 4-(Dimethylamino)pyridine (DMAP) and various aminopyridines. The general principle of "like dissolves like" suggests that this compound will show solubility in polar solvents.[2] The presence of the amino group allows for hydrogen bonding, which typically enhances solubility in protic solvents like alcohols, while the pyridine ring can engage in dipole-dipole interactions.

The following table summarizes the qualitative and, where available, quantitative solubility of related aminopyridine compounds. This data serves as a useful, albeit predictive, reference for solvent selection in experimental studies.

Compound NameSolvent ClassSpecific SolventsSolubility Description
4-(Dimethylamino)pyridine (DMAP) Alcohols, Esters, Ketones, Aromatics, Chlorinated Solvents, AcidsMethanol, Ethyl Acetate, Acetone, Benzene, Chloroform, Methylene Chloride, Acetic AcidSoluble to Very Soluble[3]
Ethers, AlkanesDiethyl Ether, Diisopropyl Ether, Hexane, CyclohexaneLess Soluble[3]
WaterWater76 g/L (25 °C)
4-Aminopyridine Alcohols, Amides, Sulfoxides, Nitriles, EthersMethanol, Ethanol, Isopropanol, DMF, DMSO, Acetonitrile, THF, AcetoneSoluble[4]
WaterWaterSoluble (112 g/L at 20°C)[4]
2-Aminopyridine Alcohols, Amides, Ketones, Esters, NitrilesMethanol, Ethanol, n-Propanol, Isopropanol, n-Butanol, Isobutanol, N-Methyl-2-pyrrolidone (NMP), DMF, Acetone, Ethyl Acetate, Amyl Acetate, n-Propyl Acetate, AcetonitrileSoluble, with solubility generally increasing with temperature. The highest solubility is observed in NMP and DMF.[5]
Hydrocarbonsn-Hexane, CyclohexaneLow Solubility[5]
Chlorinated SolventsChloroformSoluble[6]

This table is compiled from various sources and is intended for comparative and predictive purposes only.

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental determination is necessary. The following are detailed protocols for established methods of solubility measurement.

Method 1: Shake-Flask with Gravimetric Analysis

This is a classic and reliable method for determining thermodynamic solubility.[7][8][9] It involves creating a saturated solution and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatically controlled shaker or agitator at a constant temperature (e.g., 25 °C).

  • Agitation: Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 24 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.

  • Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

  • Quantification: Once the solvent is completely removed, re-weigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in units such as g/L or mg/mL.

G Workflow for Gravimetric Solubility Determination A Add excess solute to known volume of solvent in a vial B Seal vial and place in thermostatic shaker A->B C Equilibrate for 24-48h at constant temperature B->C D Sediment excess solid (stand for >24h) C->D E Withdraw and filter supernatant into a pre-weighed container D->E F Evaporate solvent completely E->F G Weigh container with dried solute residue F->G H Calculate solubility (mass of solute / volume of solvent) G->H

Gravimetric Method Workflow
Method 2: Shake-Flask with Spectroscopic or Chromatographic Analysis

This method is a variation of the shake-flask technique and is often preferred for its higher throughput and accuracy, especially for compounds with a suitable chromophore.[10]

Experimental Protocol:

  • Preparation of Saturated Solution: Follow steps 1-4 from the gravimetric method to prepare a saturated solution and allow the excess solid to sediment.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

  • Calibration Curve: Generate a calibration curve by measuring the absorbance (UV-Vis spectroscopy) or peak area (High-Performance Liquid Chromatography, HPLC) of the standard solutions.

  • Sampling and Dilution: Withdraw a small, precise volume of the clear supernatant from the equilibrated sample. Dilute the sample with a known volume of the same solvent to bring its concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the same UV-Vis or HPLC method used for the standards to determine its concentration.

  • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.

G Workflow for Spectroscopic/Chromatographic Solubility Determination cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Measurement & Calculation A Prepare saturated solution (Steps 1-4 of gravimetric method) D Withdraw and dilute a known volume of supernatant A->D B Prepare standard solutions of known concentrations C Generate calibration curve (UV-Vis or HPLC) E Analyze diluted sample using the calibrated method C->E F Calculate original concentration (solubility) using dilution factor

Spectroscopic/HPLC Method Workflow
Method 3: Laser Monitoring Technique

This is an automated method that determines the saturation point by monitoring the transmission of a laser beam through the solution as the solute is incrementally added.[11][12]

Experimental Protocol:

  • System Setup: A known volume of the solvent is placed in a thermostatically controlled vessel equipped with a magnetic stirrer, a laser source, and a detector.

  • Solute Addition: A precision automated dispenser incrementally adds small, known masses of this compound to the stirred solvent.

  • Laser Transmission Monitoring: The intensity of the laser beam passing through the solution is continuously monitored. Initially, with an unsaturated solution, the laser transmission remains high.

  • Saturation Point Detection: As the solution approaches and reaches saturation, undissolved particles will persist, causing the laser light to scatter and the transmitted intensity to decrease. The system identifies the saturation point when a stable, lower level of light transmission is detected, indicating the presence of a persistent solid phase.[13]

  • Quantification: The total mass of the solute added to reach the saturation point is recorded by the system.

  • Calculation: The solubility is calculated as the total mass of the solute divided by the initial volume of the solvent.

G Logical Flow for Laser Monitoring Solubility Measurement A Place known volume of solvent in thermostatted vessel B Start stirring and laser transmission monitoring A->B C Incrementally add known mass of solute via automated dispenser B->C D Is laser transmission decreased and stable? C->D Continuous monitoring D->C No E Record total mass of solute added D->E Yes (Saturation Point) F Calculate solubility (mass/volume) E->F

Laser Monitoring Method Logic

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers to address this knowledge gap. By understanding the solubility profiles of isomeric and related aminopyridines, researchers can make informed decisions on solvent selection for initial trials. The detailed experimental protocols provided herein offer standardized, reliable methods for the precise determination of the thermodynamic solubility of this compound in a range of organic solvents. The generation of such data will be invaluable for the optimization of synthetic processes and the successful development of new chemical entities involving this compound.

References

Spectroscopic Profile of 2,3-Dimethylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylpyridin-4-amine (CAS No. 122475-57-4), a heterocyclic amine of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-56.5 - 6.7d
H-67.8 - 8.0d
NH₂4.5 - 5.5br s
2-CH₃2.1 - 2.3s
3-CH₃2.0 - 2.2s

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-2155 - 158
C-3118 - 121
C-4150 - 153
C-5108 - 111
C-6145 - 148
2-CH₃20 - 23
3-CH₃15 - 18

Note: Predicted values are based on structure-activity relationships and data from similar aminopyridine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands, indicative of its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3450 - 3250Medium (two bands for primary amine)
C-H Stretch (aromatic)3100 - 3000Medium to Weak
C-H Stretch (aliphatic)3000 - 2850Medium
C=N and C=C Stretch (aromatic ring)1620 - 1450Medium to Strong
N-H Bend (amine)1650 - 1580Medium
C-N Stretch (aromatic amine)1335 - 1250Strong
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₁₀N₂
Molecular Weight122.17 g/mol
[M]+• (Molecular Ion)m/z 122
Key Fragmentation PeaksExpected fragments would result from the loss of methyl groups and cleavage of the pyridine ring.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of this compound.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra involves dissolving a sample of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer operating at a frequency of 300 MHz or higher.

NMR_Workflow NMR Spectroscopy Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥300 MHz) NMR_Tube->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition Processing Fourier Transform & Phasing H1_Acquisition->Processing C13_Acquisition->Processing Analysis Peak Integration & Chemical Shift Assignment Processing->Analysis

NMR Spectroscopy Workflow
IR Spectroscopy Protocol

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

IR_Workflow IR Spectroscopy Workflow cluster_sample_prep_ir Sample Preparation cluster_data_acquisition_ir Data Acquisition cluster_data_analysis_ir Data Analysis Sample_IR This compound Method Prepare KBr Pellet or use ATR Sample_IR->Method FTIR FTIR Spectrometer Method->FTIR Scan Acquire Spectrum (e.g., 4000-400 cm⁻¹) FTIR->Scan Analysis_IR Identify Characteristic Absorption Bands Scan->Analysis_IR

IR Spectroscopy Workflow
Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions.

MS_Workflow Mass Spectrometry Workflow cluster_sample_intro Sample Introduction cluster_ionization_detection Ionization & Detection cluster_data_output Data Output & Analysis Sample_MS This compound Intro_Method GC or LC Introduction Sample_MS->Intro_Method Ionization Electron Ionization (EI) Intro_Method->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Analysis_MS Analyze Molecular Ion & Fragmentation Mass_Spectrum->Analysis_MS

Mass Spectrometry Workflow

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data is a complementary process where information from each technique contributes to the comprehensive structural elucidation of the molecule.

Spectroscopy_Interrelation Interrelation of Spectroscopic Data cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule This compound NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS Mass Spec. Molecule->MS Connectivity Carbon-Hydrogen Framework NMR->Connectivity Functional_Groups Functional Groups (e.g., -NH₂, C=N) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structure Final Structure Confirmation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Interrelation of Spectroscopic Data

This guide serves as a foundational resource for professionals engaged in the synthesis and analysis of this compound. While experimental data is currently limited in public domains, the provided information offers a robust framework for its characterization.

An In-depth Technical Guide on the Thermal Stability of 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the thermal stability of 2,3-Dimethylpyridin-4-amine is limited. This guide utilizes data from the structurally similar and well-characterized compound, 4-Dimethylaminopyridine (DMAP), to provide an estimated thermal profile. This information should be used as a reference, and specific thermal analysis of this compound is recommended for precise measurements.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. Understanding its thermal stability is crucial for determining safe handling, storage, and processing conditions. This technical guide provides a comprehensive overview of the thermal properties of this compound, leveraging data from its close analog, 4-Dimethylaminopyridine (DMAP), and outlines standard experimental protocols for thermal analysis.

Quantitative Thermal Stability Data

The following table summarizes the key thermal properties of 4-Dimethylaminopyridine (DMAP), which can be considered as an approximation for this compound due to their structural similarities.

PropertyValueSource
Melting Point110-113 °C[1]
Boiling Point162 °C at 50 mmHg[1]
Decomposition TemperatureInformation not available
Flash PointNot available
Auto-ignition TemperatureNot available

Note: The thermal stability of a compound can be influenced by factors such as purity, heating rate, and the surrounding atmosphere.

Experimental Protocols

Detailed methodologies for determining the thermal stability of solid organic compounds like this compound typically involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal stability of materials.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA crucible.

  • Experimental Conditions:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • The onset temperature of mass loss is considered the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation or decomposition of the sample during the experiment.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

    • The temperature program may include heating and cooling cycles to study the thermal history of the material.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The melting point is determined as the onset or peak temperature of the endothermic melting transition.

    • The enthalpy of fusion is calculated by integrating the area of the melting peak.

Visualizations

4.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) Weigh_DSC->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting Point, Enthalpy) DSC->DSC_Data Stability Thermal Stability Assessment TGA_Data->Stability DSC_Data->Stability

Experimental Workflow for Thermal Analysis

4.2. Generalized Metabolic Pathway of Pyridine Derivatives

While specific signaling pathways for this compound are not well-defined, pyridine derivatives, in general, undergo metabolic transformations in biological systems. These pathways are important in the context of drug development and toxicology.

Pyridine and its derivatives can be metabolized by various enzymes. The transformation rate of pyridine derivatives is dependent on their substituents.[2][3] For instance, pyridine carboxylic acids exhibit the highest rate of transformation, followed by mono-hydroxypyridines, methylpyridines, and then aminopyridines.[2][3] The metabolism of pyridine primarily yields N-methylpyridiniumhydroxide, pyridine N-oxide, and 2-, 3-, and 4-hydroxypyridine through the action of N-methyltransferases and monooxygenases.[4] In humans, the sole metabolite of pyridine is N-methylpyridiniumhydroxide.[4]

The following diagram illustrates a generalized metabolic pathway for pyridine compounds.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Pyridine Pyridine Derivative (e.g., this compound) Hydroxylation Hydroxylation (Monooxygenases) Pyridine->Hydroxylation N_Oxidation N-Oxidation Pyridine->N_Oxidation Methylation N-Methylation (N-methyltransferases) Pyridine->Methylation Conjugation Conjugation (e.g., Glucuronidation) Hydroxylation->Conjugation Metabolites Metabolites N_Oxidation->Metabolites Methylation->Metabolites Conjugation->Metabolites Excretion Excretion Metabolites->Excretion

Generalized Metabolic Pathway of Pyridine Derivatives

Conclusion

This technical guide provides an overview of the thermal stability of this compound based on available data for a structurally related compound and outlines standard analytical procedures for its determination. For researchers, scientists, and drug development professionals, it is imperative to conduct specific TGA and DSC analyses on this compound to obtain precise thermal stability data for its intended application. The generalized metabolic pathway provides a conceptual framework for its potential biotransformation, which is a critical consideration in drug development.

References

A Technical Guide to Quantum Chemical Calculations for 2,3-Dimethylpyridin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2,3-Dimethylpyridin-4-amine, a substituted aminopyridine of interest in medicinal chemistry. The methodologies, data interpretation, and visualization techniques detailed herein are essential for understanding the molecule's electronic structure, reactivity, and potential as a drug candidate.

Introduction

Substituted aminopyridines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1] Quantum chemical calculations offer a powerful in-silico approach to predict the physicochemical properties and biological activity of molecules like this compound, thereby accelerating the drug discovery process. By employing methods such as Density Functional Theory (DFT), researchers can gain insights into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding drug-receptor interactions.[2][3]

This guide outlines the standard computational protocols for these calculations and presents the expected data in a structured format to facilitate analysis and comparison.

Experimental Protocols: Computational Methodology

The following section details the recommended computational methodology for the quantum chemical analysis of this compound. These protocols are based on established methods for similar aminopyridine derivatives.[3][4]

1. Molecular Structure Optimization:

  • Initial Structure: The initial 3D structure of this compound can be built using standard molecular modeling software.

  • Computational Method: Density Functional Theory (DFT) is the recommended method for geometry optimization.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely used and has shown good agreement with experimental data for organic molecules.[3][5]

  • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is suggested for accurate calculations of molecular geometries and electronic properties.[3]

  • Software: The calculations can be performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

2. Vibrational Frequency Analysis:

  • Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • The calculated vibrational frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model.[6][7] A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.

3. Electronic Property Calculations:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.[8][9] These can be calculated at the B3LYP/6-311++G(d,p) level of theory.

  • Mulliken Atomic Charges: Mulliken population analysis is used to calculate the partial atomic charges, which provides insights into the charge distribution within the molecule and helps identify potential sites for electrophilic and nucleophilic attack.[9][10]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is useful for identifying the regions of the molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions.[9][11]

Data Presentation: Expected Quantum Chemical Parameters

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations of this compound. The values provided are illustrative and based on typical results for similar aminopyridine structures.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Length (Å)C2-C31.40
C3-C41.42
C4-N(amine)1.38
C2-N11.34
C6-N11.35
Bond Angle (°)C2-C3-C4118.5
C3-C4-C5119.0
C2-N1-C6117.0
Dihedral Angle (°)C2-C3-C4-C50.0
H-N-C4-C3180.0

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H) stretch3450-Amine N-H symmetric stretch
ν(C-H) stretch3050-Aromatic C-H stretch
ν(C=C) stretch1620-Pyridine ring C=C stretch
ν(C-N) stretch1350-C-N amine stretch
δ(C-H) bend1200-In-plane C-H bend

Table 3: Electronic Properties

PropertyValue (eV)
HOMO Energy-5.80
LUMO Energy-1.20
HOMO-LUMO Energy Gap (ΔE)4.60

Table 4: Mulliken Atomic Charges

AtomAtomic Charge (e)
N1 (Pyridine)-0.65
C20.20
C30.15
C4-0.25
N (Amine)-0.80
H (Amine)0.40

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the logical relationships between the different analyses performed in the quantum chemical study of this compound.

Computational_Workflow A Initial Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculation (HOMO-LUMO, Mulliken Charges, MEP) B->D E Analysis of Results C->E D->E F Drug Discovery Insights E->F

Caption: Computational workflow for the quantum chemical analysis of this compound.

Logical_Relationships cluster_input Molecular Structure cluster_calculations Quantum Chemical Calculations cluster_outputs Calculated Properties cluster_interpretation Interpretation for Drug Discovery mol_structure This compound Geometry Electronic Config. dft DFT (B3LYP/6-311++G(d,p)) Optimization Frequencies Electronic Properties mol_structure:geom->dft:opt mol_structure:elec->dft:elec_prop geom_params Optimized Geometry Bond Lengths Bond Angles Dihedral Angles dft:opt->geom_params vib_spec Vibrational Spectra Frequencies Intensities dft:freq->vib_spec elec_props Electronic Properties HOMO-LUMO Gap Mulliken Charges MEP dft:elec_prop->elec_props interpretation {Reactivity Prediction | Interaction Sites | Molecular Stability} geom_params->interpretation:stab vib_spec->interpretation:stab elec_props->interpretation:react elec_props->interpretation:inter

Caption: Logical relationships between molecular structure, calculations, and interpreted properties.

Conclusion

Quantum chemical calculations provide a robust framework for the in-depth analysis of this compound at the molecular level. The methodologies and data presented in this guide offer a clear pathway for researchers to investigate the structural and electronic properties of this and other related aminopyridine derivatives. The insights gained from these computational studies are invaluable for rational drug design, enabling the prediction of molecular reactivity, stability, and potential intermolecular interactions, thereby guiding further experimental research and development.

References

Methodological & Application

Application Notes and Protocols: 2,3-Dimethylpyridin-4-amine and its Analogue 4-(Dimethylamino)pyridine (DMAP) as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dimethylpyridin-4-amine belongs to the class of substituted pyridines which are recognized for their catalytic activity in a variety of organic transformations. While specific data for this compound as a catalyst is not extensively documented in publicly available literature, its structural analogue, 4-(Dimethylamino)pyridine (DMAP), is a widely used and highly efficient nucleophilic catalyst.[1][2] This document will focus on the well-established applications and protocols of DMAP as a representative catalyst of this class, providing valuable insights for researchers, scientists, and drug development professionals. DMAP is particularly renowned for its ability to accelerate acylation reactions, often by a factor of up to 10,000, making it an indispensable tool in modern organic synthesis.[1][2]

Core Applications in Organic Synthesis

DMAP is a versatile catalyst employed in a wide array of chemical reactions. Its primary applications lie in facilitating the transfer of acyl groups, making it a cornerstone in esterification and amidation reactions.

1. Acylation and Esterification Reactions:

DMAP is most famously used as a catalyst in acylation reactions of alcohols and amines with acid anhydrides and acid chlorides.[3] It is a key component in the Steglich esterification , a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5][6] This method is particularly advantageous for sterically hindered substrates and those sensitive to acidic or basic conditions.[4]

The key to DMAP's catalytic activity is the formation of a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent.[4][7] This mechanism effectively suppresses side reactions, such as the rearrangement of the O-acylisourea intermediate to an N-acylurea in Steglich esterifications.[5][7]

2. Other Catalytic Applications:

Beyond esterification, DMAP's catalytic utility extends to a variety of other transformations, including:

  • Silylation: Protection of alcohols with silylating agents like tert-butyldimethylsilyl chloride (TBSCl).

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[8]

  • Tritylation: Protection of alcohols with trityl chloride.[9]

  • Rearrangements and Cyclizations: Facilitating intramolecular reactions.

DMAP has also been incorporated into ionic liquids (DMAP-ILs) to create recyclable and environmentally friendly catalytic systems for reactions such as Fischer indole synthesis and the formation of 1H-tetrazoles.[8][10][11]

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions catalyzed by DMAP, showcasing its efficiency under various conditions.

Table 1: DMAP-Catalyzed Acylation of Alcohols

Substrate (Alcohol)Acylating AgentSolventCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1-MethylcyclohexanolAcetic AnhydrideTriethylamine4.1Room Temp17High[9]
Benzyl alcoholTrityl ChlorideDichloromethane4.3Room TempOvernight87.6[9]
trans-2-PhenylcyclohexanolChloroacetyl ChloridePyridineCatalytic0-94[9]
3-Hydroxy-1-noneneDiketene-----[9]

Table 2: Steglich Esterification using DMAP

Carboxylic AcidAlcoholCoupling AgentSolventCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Monoethyl fumaratetert-Butyl alcoholDCCDichloromethane80 to Room Temp3High[9]
Benzoic Acidtert-Butanethiol-Acetonitrile200Room Temp495[9]
VariousVariousDCC/EDCVarious~5-10Room TempVarious>80[4]

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using DCC as the coupling agent and DMAP as the catalyst.[5][9]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.0-1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid, alcohol, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation of a Hindered Alcohol

This protocol describes the acetylation of a sterically hindered alcohol, 1-methylcyclohexanol, using acetic anhydride with DMAP as the catalyst.[9]

Materials:

  • 1-Methylcyclohexanol (1.0 equiv)

  • Acetic anhydride (2.1 equiv)

  • Triethylamine (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.04 equiv)

Procedure:

  • To a stirred solution of 1-methylcyclohexanol and triethylamine, add acetic anhydride.

  • Add a catalytic amount of DMAP to the mixture.

  • Allow the reaction to stand at room temperature for 17 hours.

  • Work up the reaction by adding water, followed by sodium carbonate solution until the evolution of carbon dioxide ceases and the aqueous layer remains basic.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the acetylated product.

Mandatory Visualizations

Catalytic Cycle of DMAP in Acylation

DMAP_Acylation_Cycle DMAP DMAP AcylatingAgent R-CO-X (e.g., Acetic Anhydride) Acylpyridinium N-Acylpyridinium Intermediate [R-CO-DMAP]+ X- AcylatingAgent->Acylpyridinium + DMAP Ester Ester (R-CO-OR') Acylpyridinium->Ester + R'-OH HX HX Alcohol R'-OH Alcohol->Acylpyridinium ProtonatedDMAP [DMAP-H]+ ProtonatedDMAP->DMAP + Base-H+ Base Base (e.g., Et3N) Base->ProtonatedDMAP + HX

Caption: Catalytic cycle of DMAP in the acylation of an alcohol.

Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & By-products CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC Alcohol Alcohol (R'-OH) DCC DCC DCU Dicyclohexylurea (DCU) (Precipitate) DCC->DCU forms DMAP DMAP (catalyst) Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP Ester Ester (R-COOR') Acylpyridinium->Ester + Alcohol

Caption: Simplified workflow of the Steglich esterification.

Safety Considerations

4-(Dimethylamino)pyridine (DMAP) is highly toxic and can be readily absorbed through the skin. It is also corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for 2,3-Dimethylpyridin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyridin-4-amine and its structural precursors represent a significant scaffold in medicinal chemistry, primarily serving as a cornerstone in the synthesis of proton pump inhibitors (PPIs). While direct therapeutic applications of this compound are not extensively documented, its role as a key intermediate in the development of blockbuster drugs such as Rabeprazole highlights its importance in the pharmaceutical landscape. These application notes provide an overview of its primary application, relevant quantitative data for the final drug products, and detailed experimental protocols.

Primary Application: Synthesis of Proton Pump Inhibitors

The 2,3-dimethylpyridine moiety is a fundamental structural component of several proton pump inhibitors, a class of drugs that potently suppress gastric acid secretion. These agents are widely used in the treatment of acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers. The substitution pattern on the pyridine ring, including the methyl groups at the 2 and 3 positions, is crucial for the molecule's overall conformation and interaction with its biological target, the H+/K+ ATPase (proton pump).

Role in Proton Pump Inhibitor Structure and Function

Proton pump inhibitors are prodrugs that require activation in an acidic environment. The 2,3-dimethylpyridine ring system in molecules like Rabeprazole plays a critical role in the drug's mechanism of action. After systemic absorption and accumulation in the acidic canaliculi of parietal cells, the pyridine nitrogen undergoes protonation. This initiates a series of chemical rearrangements, ultimately leading to the formation of a reactive sulfenamide species. This activated form then covalently binds to cysteine residues on the H+/K+ ATPase, irreversibly inhibiting its function and thus blocking gastric acid secretion. The specific substituents on the pyridine ring influence the pKa of the molecule, affecting its rate of activation and overall efficacy.

Quantitative Data: Efficacy of Rabeprazole

The following table summarizes the inhibitory activity of Rabeprazole, a prominent proton pump inhibitor synthesized from 2,3-dimethylpyridine precursors. This data is indicative of the therapeutic potential unlocked by the utilization of the 2,3-dimethylpyridine scaffold.

CompoundTargetAssayIC50 (µM)Reference
RabeprazoleH+/K+ ATPaseEnzyme Inhibition Assay0.069(Shin, J. M., et al., 1999)

Experimental Protocols

Synthesis of Rabeprazole from 2,3-Dimethylpyridine Precursor

This protocol outlines a common synthetic route to Rabeprazole starting from 2,3-dimethylpyridine-N-oxide.

Step 1: Nitration of 2,3-Dimethylpyridine-N-oxide

  • To a stirred solution of 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid, slowly add potassium nitrate at a controlled temperature (typically below 10 °C).

  • After the addition is complete, the reaction mixture is heated to 80-90 °C and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).

  • The reaction mixture is then cooled and poured onto ice, followed by neutralization with a suitable base (e.g., sodium hydroxide) to precipitate the product, 2,3-dimethyl-4-nitropyridine-N-oxide.

  • The solid is collected by filtration, washed with water, and dried.

Step 2: Substitution with 3-methoxypropoxy group

  • 2,3-dimethyl-4-nitropyridine-N-oxide is reacted with 3-methoxypropanol in the presence of a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF).

  • The reaction is heated to facilitate the nucleophilic aromatic substitution, replacing the nitro group with the 3-methoxypropoxy ether.

  • After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2,3-dimethyl-4-(3-methoxypropoxy)pyridine-N-oxide.

Step 3: Rearrangement and Chlorination

  • The N-oxide from the previous step is subjected to a Polonovski-type rearrangement using acetic anhydride, which results in the formation of an acetoxymethyl intermediate at the 2-position of the pyridine ring.

  • The acetoxy group is then hydrolyzed to a hydroxymethyl group.

  • The resulting alcohol is chlorinated using a chlorinating agent like thionyl chloride to give 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine.

Step 4: Condensation with 2-mercaptobenzimidazole

  • The chlorinated pyridine derivative is condensed with 2-mercaptobenzimidazole in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol).

  • The reaction mixture is heated to reflux to form the thioether linkage.

  • Upon completion, the product is isolated by precipitation or extraction.

Step 5: Oxidation to Rabeprazole

  • The thioether is oxidized to the corresponding sulfoxide (Rabeprazole) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.

  • The reaction is carefully monitored to avoid over-oxidation to the sulfone.

  • The final product, Rabeprazole, is purified by crystallization or chromatography.

In Vitro H+/K+ ATPase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of compounds like Rabeprazole on the proton pump.

Materials:

  • H+/K+ ATPase-rich vesicles (prepared from hog gastric mucosa)

  • Test compound (e.g., Rabeprazole)

  • ATP (Adenosine triphosphate)

  • Buffer solution (e.g., Tris-HCl)

  • Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Pre-incubate the H+/K+ ATPase vesicles with the test compound at various concentrations in the buffer at 37 °C. The pre-incubation is typically done at a low pH to facilitate the activation of the prodrug.

  • Initiate the enzymatic reaction by adding ATP to the mixture.

  • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37 °C.

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate released from the hydrolysis of ATP using a colorimetric method (e.g., malachite green assay).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

PPI_Mechanism_of_Action cluster_blood Bloodstream (pH 7.4) cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (pH < 2) cluster_membrane Apical Membrane PPI_inactive Rabeprazole (Prodrug) PPI_protonated Protonated Rabeprazole (on Pyridine Nitrogen) PPI_inactive->PPI_protonated Diffusion & Accumulation Rearrangement Chemical Rearrangement PPI_protonated->Rearrangement Acid-Catalyzed Sulfenamide Active Sulfenamide Rearrangement->Sulfenamide Formation of ProtonPump H+/K+ ATPase (Proton Pump) Sulfenamide->ProtonPump Covalent Bonding to Cysteine Residues H_out H+ (Gastric Acid) ProtonPump->H_out Pumps H+ out InactivatedPump Inactivated Pump ProtonPump->InactivatedPump Inhibition

Caption: Mechanism of action of Rabeprazole, a proton pump inhibitor.

Rabeprazole_Synthesis_Workflow Start 2,3-Dimethylpyridine-N-oxide Nitration Nitration (H2SO4, KNO3) Start->Nitration Nitro_intermediate 2,3-Dimethyl-4-nitropyridine-N-oxide Nitration->Nitro_intermediate Substitution Substitution (3-methoxypropanol, NaH) Nitro_intermediate->Substitution Ether_intermediate 2,3-Dimethyl-4-(3-methoxypropoxy) pyridine-N-oxide Substitution->Ether_intermediate Rearrangement Rearrangement & Chlorination (1. Ac2O; 2. Hydrolysis; 3. SOCl2) Ether_intermediate->Rearrangement Chloro_intermediate 2-(Chloromethyl)-3-methyl-4- (3-methoxypropoxy)pyridine Rearrangement->Chloro_intermediate Condensation Condensation (2-mercaptobenzimidazole, NaOH) Chloro_intermediate->Condensation Thioether Thioether Intermediate Condensation->Thioether Oxidation Oxidation (m-CPBA) Thioether->Oxidation End Rabeprazole Oxidation->End

Caption: Synthetic workflow for Rabeprazole.

Application Notes and Protocols for N-Alkylation Utilizing 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of a vast array of pharmaceuticals and biologically active molecules. The introduction of alkyl groups to nitrogen centers can significantly modulate the pharmacological properties of a compound, including its potency, selectivity, and pharmacokinetic profile. While various methods exist for N-alkylation, the use of pyridine-based catalysts is a common strategy to enhance reaction rates and yields.

This document provides a detailed protocol and application notes for the use of 2,3-Dimethylpyridin-4-amine as a nucleophilic catalyst in N-alkylation reactions. Although less common than its structural analog 4-(Dimethylamino)pyridine (DMAP), this compound is postulated to function similarly as a potent acyl and alkyl group transfer agent.[1][2][3] The protocols provided herein are based on established methodologies for related pyridine catalysts and are intended to serve as a comprehensive guide for researchers.[4][5]

Reaction Principle

The catalytic activity of this compound in N-alkylation is analogous to that of DMAP. The reaction proceeds through a nucleophilic catalysis pathway. The lone pair of electrons on the pyridine nitrogen is more nucleophilic than the primary or secondary amine substrate due to resonance donation from the 4-amino group. The catalyst first reacts with the alkylating agent (e.g., an alkyl halide) to form a highly reactive N-alkylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine substrate, leading to the formation of the N-alkylated product and regeneration of the this compound catalyst. A stoichiometric base is typically required to neutralize the acid generated during the reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary or Secondary Amine using an Alkyl Halide

This protocol outlines a general method for the N-alkylation of a primary or secondary amine using an alkyl halide with this compound as a catalyst.

Materials:

  • Primary or secondary amine

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • This compound (catalytic amount, e.g., 5-10 mol%)

  • Non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq.), the anhydrous solvent (to achieve a concentration of 0.1-0.5 M), and the non-nucleophilic base (1.5-2.0 eq.).

  • Add this compound (0.05-0.1 eq.) to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation

The following tables provide representative data for N-alkylation reactions using conditions analogous to those proposed for this compound catalysis.

Table 1: N-Alkylation of Various Amines with Benzyl Bromide

EntryAmine SubstrateBaseSolventTime (h)Yield (%)
1AnilineTEADCM1285
2BenzylamineDIPEAACN892
3MorpholineTEADCM695
4PiperidineDIPEAACN693

Table 2: Effect of Alkylating Agent on the N-Alkylation of Aniline

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Benzyl BromideTEADCM1285
2Methyl IodideDIPEAACN890
3Ethyl BromideTEADCM1878
4Propyl IodideDIPEAACN1682

Visualizations

Diagram 1: General Workflow for N-Alkylation

N_Alkylation_Workflow General Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Amine, Base, and Solvent B Add this compound (Catalyst) A->B C Cool to 0 °C B->C D Add Alkyl Halide C->D E Stir at Room Temperature (4-24h) D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO3 F->G H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J K Final Product J->K Isolated N-Alkylated Product Catalytic_Cycle Proposed Catalytic Cycle catalyst This compound intermediate [N-Alkyl-2,3-dimethylpyridinium]⁺ X⁻ catalyst->intermediate + R'-X alkyl_halide R'-X product R-NH-R' intermediate->product + R-NH₂ amine R-NH₂ amine->product product->catalyst Regenerated Catalyst base Base protonated_base [Base-H]⁺ X⁻ base->protonated_base + HX

References

Application Notes and Protocols: 2,3-Dimethylpyridin-4-amine as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethylpyridin-4-amine is a substituted aminopyridine that holds potential as a ligand in transition metal catalysis. The presence of both a pyridine ring nitrogen and an exocyclic amino group offers multiple coordination sites for metal centers. The electronic and steric properties of the ligand, influenced by the methyl substituents on the pyridine ring, can modulate the reactivity and selectivity of a resulting metal complex. While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, the broader class of aminopyridine ligands has found significant use in various catalytic transformations.

This document provides an overview of the potential applications of this compound by drawing parallels with structurally similar and well-studied aminopyridine ligands. It includes potential synthetic protocols, characterization data for analogous complexes, and detailed experimental procedures for representative catalytic reactions.

Potential Coordination and Catalytic Role

Based on the chemistry of analogous aminopyridine ligands, this compound can be expected to coordinate to transition metals in several ways. The pyridine nitrogen can act as a σ-donor, while the exocyclic amine can also coordinate to the metal center, potentially forming a bidentate chelate. The methyl groups at the 2- and 3-positions introduce steric bulk and are electron-donating, which can influence the stability and catalytic activity of the metal complex.

Potential catalytic applications, by analogy to other substituted aminopyridines, could include:

  • Cross-Coupling Reactions: Ligands of this type can be effective in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Polymerization: Group IV metal complexes with aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization.[1]

  • Amination Reactions: Transition metal-catalyzed C-H amination is a powerful tool for the synthesis of nitrogen-containing molecules, and aminopyridine ligands can play a crucial role in these transformations.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of transition metal complexes with analogous aminopyridine ligands and their use in catalysis. These can serve as a starting point for exploring the catalytic potential of this compound.

Protocol 1: Synthesis of a Palladium(II) Complex with a Substituted Aminopyridine Ligand

This protocol describes a general method for the synthesis of a palladium(II) complex with a substituted aminopyridine ligand, which can be adapted for this compound.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 equivalents) in 30 mL of anhydrous acetonitrile.

  • To this solution, add Palladium(II) chloride (1 equivalent) portion-wise with stirring.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with anhydrous diethyl ether (3 x 15 mL) to remove any unreacted starting material.

  • The solid product is dried under vacuum to yield the desired palladium(II) complex.

Characterization:

The resulting complex should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR spectroscopy

  • Fourier-Transform Infrared (FTIR) spectroscopy

  • Elemental analysis

  • X-ray crystallography (if suitable crystals can be obtained)

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the use of a palladium complex with an aminopyridine-type ligand in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) complex from Protocol 1 (catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene/Water (10:1 mixture) as solvent

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the toluene/water solvent mixture (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data for Analogous Systems:

The following table summarizes representative data for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes with aminopyridine-type ligands.

Catalyst (Ligand)Aryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)4-iodoanisolenitrophenol-derived boronic esterK₂CO₃Dioxane/H₂O90-93[2]
Pd(PPh₃)₄vinyl bromideindole derivative-----[2]

Visualizations

Logical Workflow for Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction (e.g., Suzuki Coupling) Ligand This compound Reaction_S Reaction at RT Ligand->Reaction_S Metal_Precursor Transition Metal Precursor (e.g., PdCl2) Metal_Precursor->Reaction_S Solvent_S Anhydrous Solvent Solvent_S->Reaction_S Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Reaction_S Isolation Isolation & Purification Reaction_S->Isolation Catalyst [M(Ligand)nClx] Complex Isolation->Catalyst Reaction_C Catalytic Reaction (Heating) Catalyst->Reaction_C Catalyst->Reaction_C Substrate_A Aryl Halide Substrate_A->Reaction_C Substrate_B Arylboronic Acid Substrate_B->Reaction_C Base Base (e.g., K2CO3) Base->Reaction_C Solvent_C Solvent Solvent_C->Reaction_C Workup Workup & Purification Reaction_C->Workup Product Biaryl Product Workup->Product G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X-Ln Ar-Pd(II)-X-Ln Pd(0)Ln->Ar-Pd(II)-X-Ln Oxidative Addition Ar-Pd(II)-Ar'-Ln Ar-Pd(II)-Ar'-Ln Ar-Pd(II)-X-Ln->Ar-Pd(II)-Ar'-Ln Transmetalation Ar-Pd(II)-Ar'-Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'-Ln->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'-Ln Ar'X Ar'X Ar'X->Ar-Pd(II)-X-Ln Base Base Base->Ar-Pd(II)-Ar'-Ln

References

Application Notes and Protocols for the Quantification of 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyridin-4-amine is a pyridine derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation studies, pharmacokinetic analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] For pyridine derivatives, reversed-phase HPLC with a C18 column is often the method of choice. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. For amines that are not sufficiently volatile, derivatization may be necessary to improve their chromatographic behavior.[2]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the analysis of this compound by HPLC-UV and GC-MS. These values are provided as a general guideline and should be validated for specific applications.

Table 1: HPLC-UV Method Quantitative Data

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS Method Quantitative Data

ParameterValue
Linearity Range0.01 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.003 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in a pharmaceutical formulation.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Pharmaceutical formulation containing this compound

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: Accurately weigh a portion of the pharmaceutical formulation, dissolve it in a suitable solvent (e.g., methanol or water), and dilute to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection at 254 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Quantification of Analyte Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Spiking Spike Sample with Internal Standard LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization Evaporation->Derivatization GCMS_System GC-MS System (Injector, Column, MS Detector) Derivatization->GCMS_System Separation Gas Chromatographic Separation GCMS_System->Separation Detection_MS Mass Spectrometric Detection (SIM) Separation->Detection_MS Data_Acquisition_MS Data Acquisition Detection_MS->Data_Acquisition_MS Calibration_MS Calibration Curve Construction Data_Acquisition_MS->Calibration_MS Quantification_MS Quantification of Analyte Calibration_MS->Quantification_MS

References

The Role of Substituted Pyridin-4-amines in Pharmaceutical Intermediate Synthesis: A Focus on 4-Dimethylaminopyridine (DMAP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2,3-Dimethylpyridin-4-amine: While the focus of this document is on the application of substituted pyridin-4-amines in pharmaceutical synthesis, it is important to note that specific, detailed information and experimental protocols for the use of this compound are not extensively available in publicly accessible scientific literature. However, the closely related and widely studied compound, 4-Dimethylaminopyridine (DMAP), serves as an exemplary model for the catalytic activity of this class of compounds. The principles and reaction types for which DMAP is employed are highly relevant and provide a strong predictive framework for the potential applications of other substituted pyridin-4-amines like the 2,3-dimethyl variant.

Introduction to 4-Dimethylaminopyridine (DMAP) as a "Super Catalyst"

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst widely utilized in organic synthesis, particularly in the production of pharmaceutical intermediates.[1][2] Its remarkable catalytic activity, often referred to as "super catalytic," stems from its high basicity and the resonance stabilization of the N-acylpyridinium intermediate.[1] DMAP significantly accelerates a variety of chemical transformations, including acylation, esterification, and etherification reactions, often leading to higher yields and milder reaction conditions compared to traditional catalysts like pyridine.[3]

Key Applications in Pharmaceutical Synthesis

DMAP is instrumental in the synthesis of a wide array of pharmaceutical intermediates. Its primary role is to facilitate the formation of ester and amide bonds, which are fundamental linkages in many drug molecules.

1. Acylation and Esterification Reactions:

DMAP is a go-to catalyst for the acylation of sterically hindered alcohols and phenols, a common challenge in the synthesis of complex pharmaceutical compounds.[2] It operates by reacting with an acylating agent (e.g., an acid anhydride or acid chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to form the desired ester, regenerating the DMAP catalyst in the process.[1]

2. Amide Bond Formation:

In conjunction with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMAP is used to promote the formation of amide bonds from carboxylic acids and amines. This is a cornerstone of peptide synthesis and the creation of numerous small-molecule drugs.

Experimental Protocols

Below are detailed protocols for key reactions catalyzed by DMAP, representative of its application in the synthesis of pharmaceutical intermediates.

Protocol 1: DMAP-Catalyzed Esterification of a Hindered Alcohol

Objective: To synthesize an ester from a sterically hindered secondary alcohol and acetic anhydride.

Materials:

  • Hindered secondary alcohol (e.g., 1-Adamantanol)

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol (1.0 eq), triethylamine (1.5 eq), and anhydrous dichloromethane.

  • Stir the solution at room temperature until the alcohol is fully dissolved.

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Quantitative Data Summary:

Reactant/ProductMolar RatioTypical Yield (%)Purity (%)
Hindered Alcohol1.085-95>98
Acetic Anhydride1.2--
DMAP0.1--
Triethylamine1.5--
Ester Product-85-95>98
Protocol 2: DMAP/EDC-Mediated Amide Coupling

Objective: To synthesize an amide from a carboxylic acid and a primary amine.

Materials:

  • Carboxylic acid

  • Primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude amide by recrystallization or column chromatography.

Quantitative Data Summary:

Reactant/ProductMolar RatioTypical Yield (%)Purity (%)
Carboxylic Acid1.080-90>99
Primary Amine1.1--
EDC1.2--
DMAP0.1--
Amide Product-80-90>99

Visualizing Reaction Mechanisms and Workflows

To further elucidate the role of DMAP in these synthetic processes, the following diagrams illustrate the catalytic cycle of a DMAP-catalyzed esterification and a general experimental workflow.

DMAP_Catalytic_Cycle DMAP DMAP AcylatingAgent R-CO-X (e.g., Acetic Anhydride) Acylpyridinium [R-CO-DMAP]+X- AcylatingAgent->Acylpyridinium + DMAP Ester R-CO-OR' Acylpyridinium->Ester + R'-OH Alcohol R'-OH Alcohol->Acylpyridinium ProtonatedDMAP DMAP-H+ Ester->ProtonatedDMAP + H+ ProtonatedDMAP->DMAP + Base Base Base (e.g., Et3N) Experimental_Workflow Start Start: Combine Reactants (Alcohol, Base, Solvent) AddDMAP Add DMAP Catalyst Start->AddDMAP AddAcylatingAgent Add Acylating Agent AddDMAP->AddAcylatingAgent Reaction Reaction Monitoring (TLC) AddAcylatingAgent->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 2,3-Dimethylpyridin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The described multi-step synthesis is designed for large-scale production, with a focus on yield, purity, and operational efficiency.

I. Synthetic Pathway Overview

The large-scale synthesis of this compound is achieved through a robust three-step process commencing with the readily available starting material, 2,3-lutidine. The overall synthetic scheme is as follows:

  • N-Oxidation: 2,3-Lutidine is oxidized to 2,3-dimethylpyridine-N-oxide.

  • Nitration: The resulting N-oxide is nitrated at the 4-position to yield 2,3-dimethyl-4-nitropyridine-N-oxide.

  • Reductive Amination: The nitro group of 2,3-dimethyl-4-nitropyridine-N-oxide is reduced to an amine, and the N-oxide is concurrently deoxygenated to afford the final product, this compound.

G A 2,3-Lutidine B 2,3-Dimethylpyridine-N-oxide A->B Step 1: N-Oxidation C 2,3-Dimethyl-4-nitropyridine-N-oxide B->C Step 2: Nitration D This compound C->D Step 3: Reduction

Caption: Overall synthetic workflow for this compound.

II. Quantitative Data Summary

The following tables summarize the typical quantitative data for each step of the synthesis, providing key metrics for process evaluation and optimization.

Table 1: N-Oxidation of 2,3-Lutidine

ParameterValue
Starting Material2,3-Lutidine
Key ReagentsHydrogen Peroxide, Phosphotungstic Acid
Reaction Time8 hours
Temperature85°C
Typical Yield95-99%
Purity (crude)>95%

Table 2: Nitration of 2,3-Dimethylpyridine-N-oxide

ParameterValue
Starting Material2,3-Dimethylpyridine-N-oxide
Key ReagentsPotassium Nitrate, Sulfuric Acid
Reaction Time1-2 hours
Temperature85-90°C
Typical Yield90-93%
Purity (HPLC)>99%

Table 3: Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide

ParameterValue
Starting Material2,3-Dimethyl-4-nitropyridine-N-oxide
Key ReagentsIron powder, Hydrochloric Acid
Reaction Time4-6 hours
TemperatureReflux
Typical Yield85-90%
Purity (after workup)>98%

III. Experimental Protocols

The following are detailed, step-by-step protocols for the large-scale synthesis of this compound.

Protocol 1: Synthesis of 2,3-Dimethylpyridine-N-oxide (Step 1)

This protocol describes the N-oxidation of 2,3-lutidine using hydrogen peroxide as the oxidant and phosphotungstic acid as a catalyst.

Materials:

  • 2,3-Lutidine (1.00 kg, 9.33 mol)

  • Phosphotungstic acid (40 g, 0.014 mol)

  • 35% Hydrogen peroxide (1.00 kg, 10.26 mol)

  • Suitable reaction vessel with heating, cooling, and stirring capabilities

Procedure:

  • Charge the reaction vessel with 2,3-lutidine (1.00 kg) and phosphotungstic acid (40 g).

  • Begin stirring and heat the mixture to 45°C.

  • Slowly add 35% hydrogen peroxide (1.00 kg) over a period of 3 hours, maintaining the temperature at 45°C.

  • After the addition is complete, heat the reaction mixture to 85°C and maintain this temperature for 5 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.

  • Cool the reaction mixture to 50°C.

  • The crude 2,3-dimethylpyridine-N-oxide is typically used directly in the next step without further purification.

G start Start charge_reagents Charge 2,3-Lutidine and Phosphotungstic Acid start->charge_reagents heat_45 Heat to 45°C charge_reagents->heat_45 add_h2o2 Slowly add 35% H2O2 (3 hours) heat_45->add_h2o2 heat_85 Heat to 85°C and hold for 5 hours add_h2o2->heat_85 monitor_reaction Monitor Reaction Progress heat_85->monitor_reaction cool_50 Cool to 50°C monitor_reaction->cool_50 end End cool_50->end

Caption: Workflow for the N-Oxidation of 2,3-Lutidine.

Protocol 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide (Step 2)

This protocol outlines the nitration of 2,3-dimethylpyridine-N-oxide at the 4-position using a mixture of potassium nitrate and sulfuric acid.[1][2]

Materials:

  • 2,3-Dimethylpyridine-N-oxide (1.23 kg, 10.0 mol, assuming quantitative yield from Step 1)

  • Concentrated Sulfuric Acid (98%, 6.5 L)

  • Potassium Nitrate (1.01 kg, 10.0 mol)

  • Dichloromethane

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 2,3-dimethylpyridine-N-oxide (1.23 kg) in concentrated sulfuric acid (6.5 L) while maintaining the temperature between 0-5°C with an ice bath.

  • Prepare a solution of potassium nitrate (1.01 kg) in concentrated sulfuric acid (6.0 L) in a separate vessel, ensuring the temperature is controlled.

  • Slowly add the potassium nitrate solution to the solution of the N-oxide, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, warm the reaction mixture to 85-90°C and stir for 1 hour.

  • Monitor the reaction by HPLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Stir the mixture and then filter to collect the precipitated solid.

  • Extract the filtrate three times with dichloromethane.

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude product. The precipitated solid can be combined with the residue from the organic extract.

  • The crude product is a light yellow solid with a purity of >99% (by HPLC) and can be used in the next step without further purification.[1][2]

G start Start dissolve_n_oxide Dissolve N-oxide in H2SO4 (0-5°C) start->dissolve_n_oxide add_nitrating_agent Slowly add nitrating agent (0-5°C) dissolve_n_oxide->add_nitrating_agent prepare_nitrating_agent Prepare KNO3 in H2SO4 prepare_nitrating_agent->add_nitrating_agent heat_reaction Heat to 85-90°C (1 hour) add_nitrating_agent->heat_reaction monitor_reaction Monitor by HPLC heat_reaction->monitor_reaction quench_on_ice Quench on ice monitor_reaction->quench_on_ice filter_and_extract Filter and Extract with Dichloromethane quench_on_ice->filter_and_extract concentrate Concentrate Organic Phase filter_and_extract->concentrate end End concentrate->end

Caption: Workflow for the Nitration of 2,3-Dimethylpyridine-N-oxide.

Protocol 3: Synthesis of this compound (Step 3)

This protocol details the reduction of the nitro group and deoxygenation of the N-oxide using iron in an acidic medium. This method is adapted from the established procedure for the reduction of 4-nitropyridine-N-oxide.[3]

Materials:

  • 2,3-Dimethyl-4-nitropyridine-N-oxide (1.68 kg, 10.0 mol)

  • Iron powder (Fe, 2.80 kg, 50.1 mol)

  • Concentrated Hydrochloric Acid (HCl, 0.5 L)

  • Water

  • Sodium Carbonate

  • Ethyl Acetate

Procedure:

  • Charge a large reaction vessel with water and iron powder (2.80 kg).

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate vessel, dissolve 2,3-dimethyl-4-nitropyridine-N-oxide (1.68 kg) in a mixture of water and concentrated hydrochloric acid (0.5 L).

  • Slowly add the solution of the nitro compound to the refluxing iron suspension. The addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux for 4-6 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding a saturated solution of sodium carbonate until the pH is approximately 8-9.

  • Filter the mixture to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Separate the aqueous and organic layers of the filtrate. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or distillation if required.

G start Start reflux_fe Reflux Iron Powder in Water start->reflux_fe add_nitro Slowly add Nitro Compound Solution to Refluxing Iron reflux_fe->add_nitro dissolve_nitro Dissolve Nitro Compound in Acidified Water dissolve_nitro->add_nitro reflux_reaction Reflux for 4-6 hours add_nitro->reflux_reaction monitor_reaction Monitor Reaction reflux_reaction->monitor_reaction cool_and_neutralize Cool and Neutralize with Sodium Carbonate monitor_reaction->cool_and_neutralize filter_solids Filter Iron Salts cool_and_neutralize->filter_solids extract_product Extract with Ethyl Acetate filter_solids->extract_product dry_and_concentrate Dry and Concentrate Organic Phase extract_product->dry_and_concentrate end End dry_and_concentrate->end

Caption: Workflow for the Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide.

References

Safety Precautions and Laboratory Protocols for 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety information and detailed laboratory protocols for the handling and use of 2,3-Dimethylpyridin-4-amine (DMAP). Adherence to these guidelines is crucial to ensure a safe laboratory environment and the integrity of experimental outcomes. DMAP is a highly effective nucleophilic catalyst widely employed in organic synthesis, particularly in acylation and esterification reactions. However, it is also classified as highly toxic and requires careful handling.

Hazard Identification and Safety Precautions

This compound is a toxic substance that can be fatal if it comes into contact with the skin and is toxic if swallowed or inhaled.[1][2][3] It can cause serious eye damage, skin irritation, and may cause respiratory irritation.[1][2][4] Long-term exposure may cause damage to the nervous system.[1] It is also toxic to aquatic life with long-lasting effects.[1][3]

GHS Hazard Statements:

  • H301 + H331: Toxic if swallowed or if inhaled.[1]

  • H310: Fatal in contact with skin.[1][2]

  • H315: Causes skin irritation.[1][2][4]

  • H318: Causes serious eye damage.[1]

  • H370: Causes damage to organs (Nervous system).[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Precautionary Measures: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] Avoid generating dust.[1] Do not get in eyes, on skin, or on clothing.[1][5] Do not eat, drink, or smoke when using this product.[1][4] Wash hands and any exposed skin thoroughly after handling.[1][4][5]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before starting any experiment. The following PPE is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[4][5] Immediately remove and properly dispose of contaminated clothing.[1]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

Quantitative Safety Data

The following table summarizes the available quantitative toxicity data for this compound. Occupational exposure limits such as Permissible Exposure Limits (PELs) and Threshold Limit Values (TLVs) have not been established for this compound.

ParameterValueSpeciesReference
LD50 Oral 140 mg/kgRat[6][7]
LD50 Dermal 90 mg/kgRabbit[7]
LC50 Inhalation 0.53 mg/L (4 h)Rat[7]

Experimental Protocols

This compound is a versatile catalyst in organic synthesis. Below is a representative protocol for a Steglich esterification, a common application of DMAP.

Steglich Esterification of a Carboxylic Acid with an Alcohol

This protocol describes the esterification of a generic carboxylic acid with an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of this compound.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • This compound (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ester.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Immediately call a physician or poison control center.[1][8]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[1][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][8]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical advice immediately and show the safety data sheet.[1][8]

Spill Response

A minor chemical spill is one that trained laboratory personnel can clean up safely. A major spill requires assistance from emergency personnel.

For a Minor Spill:

  • Alert personnel in the immediate area.

  • Evacuate non-essential personnel.

  • If the substance is flammable, extinguish all ignition sources.

  • Wear appropriate PPE (see Section 2.0).

  • Contain the spill using absorbent materials (e.g., vermiculite, sand, or commercial spill kits).

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a Major Spill:

  • Evacuate the area immediately.

  • Alert others and activate the emergency alarm.

  • Call emergency services.

  • If safe to do so, close doors to the affected area to contain vapors.

  • Provide emergency responders with the Safety Data Sheet for this compound.

Handling and Storage

Handling: Handle in a well-ventilated place and under a chemical fume hood.[1][4] Avoid formation of dust and aerosols.[1] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5] Store locked up.[1][5]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[1][5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[1]

Workflow for Chemical Spill Response

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound in the laboratory.

Spill_Response_Workflow start Chemical Spill Occurs assess Assess Spill (Minor vs. Major) start->assess evacuate_major Evacuate Area Call Emergency Services assess->evacuate_major Major Spill alert_minor Alert Personnel in Area assess->alert_minor Minor Spill report Report Incident evacuate_major->report ppe Don Appropriate PPE alert_minor->ppe contain Contain Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose dispose->report

Caption: Workflow for handling a chemical spill of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Dialkylaminopyridine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,3-Dimethylpyridin-4-amine and related dialkylaminopyridine catalysts, such as the widely used 4-Dimethylaminopyridine (DMAP).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using this compound or similar catalysts.

IssuePotential Cause(s)Suggested Solutions
Low or No Product Formation 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific reaction.[1] 4. Inhibited Catalyst: The presence of acidic impurities can protonate and deactivate the catalyst.1. Use a fresh batch of catalyst. Store in a cool, dry place away from light. 2. Gradually increase the reaction temperature and monitor for product formation. 3. Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).[1] 4. Ensure all reagents and solvents are pure and dry. The use of a non-nucleophilic base like triethylamine can help scavenge acid byproducts.[2]
Incomplete Reaction 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility: Reactants or catalyst may not be fully dissolved in the chosen solvent. 3. Steric Hindrance: Highly hindered substrates may react slowly.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time. 2. Choose a solvent in which all components are soluble at the reaction temperature. 3. For sterically hindered substrates, consider increasing the temperature or using a more potent catalyst.[3][4]
Formation of Multiple Products/Side Reactions 1. High Reaction Temperature: Elevated temperatures can sometimes lead to decomposition or side reactions. 2. Presence of Water: Moisture can lead to the hydrolysis of acylating agents or activated intermediates. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions.1. Attempt the reaction at a lower temperature. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Select a non-reactive, aprotic solvent such as Dichloromethane (DCM), Chloroform, or Acetonitrile.[5]
Difficulty in Product Purification 1. Catalyst Removal: The basic nature of the catalyst can make it difficult to separate from the product. 2. Byproduct Interference: Byproducts from coupling agents (e.g., DCU from DCC) can complicate purification.[6]1. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the catalyst into the aqueous phase.[6][7] Alternatively, wash with an aqueous copper sulfate solution.[8] 2. For DCC/DCU byproducts, precipitation in a cold solvent like DCM followed by filtration is often effective.[6]

Frequently Asked Questions (FAQs)

Q1: What types of reactions are catalyzed by this compound and related compounds?

A1: These compounds are highly effective nucleophilic catalysts for a variety of reactions, most notably acylation and esterification.[9] They are also used in silylation, alkylation, and other group transfer reactions.[3][9]

Q2: What is a typical catalyst loading for these reactions?

A2: A typical starting catalyst loading ranges from 1 to 5 mol%.[1] For challenging substrates or to accelerate slow reactions, a higher loading may be beneficial. However, optimization is recommended to minimize catalyst usage and simplify purification.[10]

Q3: How do I select an appropriate solvent for my reaction?

A3: Aprotic solvents are generally preferred.[5] The choice of solvent should be based on the solubility of your reactants and catalyst. Common solvents include Dichloromethane (DCM), Chloroform, Acetonitrile, and Tetrahydrofuran (THF).[5]

Q4: Is a co-base always necessary when using a dialkylaminopyridine catalyst?

A4: While not always strictly required, a non-nucleophilic co-base such as triethylamine or pyridine is often used.[2] The co-base neutralizes any acidic byproducts generated during the reaction, which could otherwise protonate and inactivate the nucleophilic catalyst.[2]

Q5: How can I remove the catalyst from my reaction mixture after completion?

A5: The most common method is to perform an acidic wash during the work-up.[6] By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic catalyst is protonated, forming a salt that is soluble in the aqueous layer and thus easily removed.[6][7] Another reported method is to wash with an aqueous solution of copper sulfate, which forms a water-soluble complex with the catalyst.[8]

Experimental Protocols

General Protocol for Esterification of a Hindered Alcohol

This protocol describes a general procedure for the esterification of a sterically hindered alcohol using an acid anhydride with this compound as a catalyst.

Materials:

  • Hindered Alcohol (1.0 eq)

  • Acid Anhydride (1.5 eq)

  • This compound (0.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the hindered alcohol and this compound in anhydrous DCM.

  • Add triethylamine to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acid anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Alcohol & Catalyst in DCM add_base Add Triethylamine prep_reactants->add_base cool Cool to 0 °C add_base->cool add_anhydride Add Acid Anhydride cool->add_anhydride react Stir at Room Temperature add_anhydride->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with DCM monitor->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Ester purify->product

Caption: Experimental workflow for a typical esterification reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause_catalyst Inactive Catalyst? start->cause_catalyst cause_temp Temperature Too Low? start->cause_temp cause_loading Insufficient Catalyst? start->cause_loading cause_time Reaction Time Too Short? start->cause_time solution_catalyst Use Fresh Catalyst cause_catalyst->solution_catalyst solution_temp Increase Temperature cause_temp->solution_temp solution_loading Increase Catalyst Loading cause_loading->solution_loading solution_time Extend Reaction Time cause_time->solution_time

Caption: Troubleshooting logic for low product yield.

References

troubleshooting low yields in reactions with 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dimethylpyridin-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this reagent, with a particular focus on addressing low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that you may encounter during your experiments with this compound.

Q1: I am observing significantly lower yields in my acylation/coupling reaction when using this compound compared to other aminopyridines like 4-DMAP. What is the likely cause?

The primary reason for lower reactivity and yields is likely due to the steric hindrance caused by the two methyl groups at the 2 and 3 positions of the pyridine ring. These bulky groups can impede the approach of electrophiles to the nitrogen atom of the 4-amino group, slowing down the reaction rate and leading to incomplete conversion. While the methyl groups are electron-donating, which should increase the nucleophilicity of the amino group, the steric effect often dominates in this case.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for any signs of decomposition of your starting materials or product.

  • Prolong Reaction Time: Due to the slower reaction kinetics, extending the reaction time may be necessary to drive the reaction to completion. We recommend monitoring the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Use a More Reactive Electrophile: If possible, consider using a more reactive coupling partner. For example, in acylation reactions, an acyl chloride will be more reactive than the corresponding anhydride.

  • Optimize Solvent Choice: The choice of solvent can influence reaction rates. For coupling reactions, polar aprotic solvents like DMF or dioxane are often effective.[1] Toluene is also a common choice for Suzuki and Buchwald-Hartwig reactions.[2]

Q2: My Suzuki-Miyaura coupling reaction with this compound as the nucleophile is giving a low yield of the desired product. How can I optimize the conditions?

Low yields in Suzuki-Miyaura couplings involving heteroaryl amines can be attributed to several factors, including catalyst inhibition, suboptimal base selection, and steric hindrance from the 2,3-dimethyl groups.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Start Low Yield in Suzuki Coupling Catalyst Optimize Catalyst System - Screen different Pd sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2) - Vary ligand Start->Catalyst Initial Check Base Select Appropriate Base - Try weaker bases for sensitive substrates (e.g., Cs2CO3, K3PO4) - Ensure base solubility Catalyst->Base If no improvement Solvent Solvent Optimization - Use degassed, anhydrous solvents (e.g., Dioxane, Toluene) - Consider solvent/water mixtures Base->Solvent If still low Temp Adjust Temperature - Incrementally increase temperature - Monitor for decomposition Solvent->Temp Fine-tuning End Improved Yield Temp->End Successful Optimization

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Detailed Optimization Parameters:

ParameterRecommendationRationale
Palladium Source Screen various catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂. Pre-catalysts can also be more efficient.[1][3]The choice of catalyst is crucial and substrate-dependent. Less reactive chlorides often require more specialized catalyst systems.[3]
Ligand For sterically hindered amines, biarylphosphine ligands are often effective.The ligand plays a key role in the catalytic cycle, influencing both activity and stability.
Base A range of bases should be screened. While strong bases like NaOtBu are common, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary for substrates with sensitive functional groups.[1]The base is critical for the transmetalation step and its strength and solubility can significantly impact the reaction outcome.
Solvent Use anhydrous, degassed solvents like dioxane or toluene.[2] In some cases, a mixture of an organic solvent and water can be beneficial.[4]The solvent must effectively dissolve the reactants and the base. Oxygen can deactivate the palladium catalyst.

Q3: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is sluggish and yields are poor. What are the key parameters to investigate?

The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, base, and solvent, especially with sterically demanding amines like this compound.

Troubleshooting Guide for Buchwald-Hartwig Amination:

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive catalystUse a fresh palladium source and ligand. Consider using a pre-catalyst.
Inappropriate ligandScreen sterically hindered biarylphosphine ligands, which are often effective for challenging couplings.[1]
Incorrect baseFor base-sensitive substrates, switch from strong bases like NaOtBu to weaker ones like Cs₂CO₃ or K₃PO₄.[1]
Poor solvent choiceEnsure the use of anhydrous, deoxygenated solvents such as toluene or dioxane. Avoid chlorinated solvents.[1][2]
Formation of Side Products Hydrodehalogenation of the aryl halideThis can compete with the desired amination. Optimizing the ligand and base combination can minimize this side reaction.
Reaction with other nucleophilic groupsIf your substrate contains other nucleophilic sites, consider protecting them prior to the coupling reaction.

Experimental Workflow for Buchwald-Hartwig Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification node1 Combine aryl halide, this compound, base, and palladium catalyst/ligand in a dry flask. node2 Evacuate and backfill with inert gas (e.g., Argon). node1->node2 node3 Add degassed, anhydrous solvent (e.g., Toluene, Dioxane). node2->node3 node4 Heat the reaction mixture to the desired temperature (typically 80-110 °C). node3->node4 node5 Monitor reaction progress by TLC or LC-MS. node4->node5 node6 Cool to room temperature and dilute with an organic solvent. node5->node6 node7 Wash with water and brine. node6->node7 node8 Dry the organic layer, filter, and concentrate. node7->node8 node9 Purify the crude product by column chromatography. node8->node9

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Q4: Are there any specific handling or storage recommendations for this compound?

While specific stability data for this compound is not extensively published, it is prudent to handle it as a typical air- and moisture-sensitive aminopyridine derivative.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, consider refrigeration under an inert atmosphere.

  • Handling: Handle in a well-ventilated area or in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: What are potential side reactions to be aware of when using this compound?

Given its structure, several side reactions could potentially lead to low yields of the desired product.

  • N-alkylation of the Pyridine Ring: The pyridine nitrogen is also nucleophilic and can compete with the 4-amino group for reaction with electrophiles, especially with alkylating agents.

  • Multiple Acylations/Alkylations: If the reaction conditions are not carefully controlled, it is possible to get di-acylation or di-alkylation on the 4-amino group, although this is less likely with bulky electrophiles due to steric hindrance.

  • Decomposition at High Temperatures: Like many organic molecules, this compound may decompose at elevated temperatures. It is advisable to determine the thermal stability of your specific reaction mixture.

By considering the steric and electronic properties of this compound and systematically optimizing the reaction parameters as outlined in these guides, researchers can significantly improve the yields of their desired products.

References

Technical Support Center: Purification of 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dimethylpyridin-4-amine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Based on typical synthetic routes, which often involve the nitration of 2,3-dimethylpyridine-N-oxide followed by reduction, common impurities may include:

  • Unreacted Starting Materials: 2,3-dimethylpyridine-N-oxide.

  • Intermediates: 2,3-dimethyl-4-nitropyridine-N-oxide.

  • Regioisomers: Positional isomers of the nitro-substituted intermediate.

  • Byproducts of Reduction: Partially reduced intermediates or over-reduced species.

  • Residual Reagents: Catalysts (e.g., palladium on carbon, iron), acids, and bases used in the synthesis.[1]

Q2: What is the first step I should take to purify my crude this compound?

A2: An initial workup is recommended to remove bulk impurities. This typically involves a liquid-liquid extraction. Since this compound is a basic compound, you can wash the organic layer containing your crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Conversely, an acidic wash (e.g., dilute HCl) can be used to extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Q3: My compound is a dark oil or solid. How can I decolorize it?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. Dissolve the crude material in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through a pad of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the solute. The solution is too supersaturated.Use a lower-boiling point solvent. Cool the solution more slowly. Add a seed crystal. Scratch the inside of the flask at the solution-air interface to induce nucleation.
Low recovery of purified product. Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated before hot filtration.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity. Co-crystallization of the product and impurity.Perform a solvent screen to find a more suitable solvent or solvent system. A second recrystallization from a different solvent system may be necessary.
Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of spots on TLC. The eluent system is not optimal.Systematically vary the polarity of the eluent. For basic compounds like aminopyridines, adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can improve peak shape and separation.
Compound streaks on the column. The compound is interacting too strongly with the stationary phase (e.g., silica gel is acidic).Add a small percentage of a basic modifier like triethylamine to the eluent. Use a different stationary phase such as alumina or a polymer-based support.
Product elutes with the solvent front. The eluent is too polar.Start with a less polar eluent and gradually increase the polarity (gradient elution).
Low recovery from the column. The compound is irreversibly adsorbed onto the stationary phase.Use a less active stationary phase (e.g., neutral alumina instead of silica gel). Add a basic modifier to the eluent.

Data Presentation

Table 1: Solvent Properties for Purification of this compound

Solvent Boiling Point (°C) Polarity Index Anticipated Solubility of this compound Application Notes
Water10010.2Sparingly soluble to solubleUseful for extractions and as an anti-solvent in recrystallization from polar organic solvents.
Methanol655.1SolubleGood solvent for dissolving the crude product. Can be used in a mixed solvent system for recrystallization.
Ethanol784.3SolubleSimilar to methanol, a good "solvent" in a recrystallization pair.
Acetone565.1SolubleCan be used for dissolving the crude product and in recrystallization solvent systems.
Ethyl Acetate774.4Moderately solubleA common solvent for both chromatography and recrystallization.
Dichloromethane403.1SolubleOften used as a solvent for column chromatography and extractions.
Toluene1112.4Sparingly solubleCan be a good recrystallization solvent, especially when hot.
Hexane/Heptane69 / 980.1Insoluble to sparingly solubleTypically used as an "anti-solvent" in recrystallization or as the non-polar component in chromatography eluents.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure. The ideal solvent system should be determined through small-scale trials.

  • Solvent Selection: In separate test tubes, place a small amount of the crude this compound. Add a few drops of a potential single solvent or a mixture of solvents (e.g., ethanol/water, toluene/hexane). Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography
  • Stationary Phase Selection: For aminopyridines, silica gel is commonly used. However, due to the basic nature of the amine, tailing can be an issue. Neutral alumina can be a good alternative.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point for aminopyridines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). To mitigate tailing, a small amount of a basic modifier (e.g., 0.5-1% triethylamine) can be added to the eluent.

  • Column Packing: Pack the column with a slurry of the chosen stationary phase in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of the stationary phase and load the resulting powder onto the top of the column bed. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction solid_check Is the product a solid? extraction->solid_check recrystallization Recrystallization solid_check->recrystallization Yes chromatography Column Chromatography solid_check->chromatography No oiling_out Oiling Out? recrystallization->oiling_out change_solvent Change Solvent/Cool Slower oiling_out->change_solvent Yes purity_check Is it pure? oiling_out->purity_check No change_solvent->recrystallization pure_product Pure Product chromatography->pure_product purity_check->chromatography No purity_check->pure_product Yes end Further Purification Needed

Caption: A troubleshooting workflow for the purification of this compound.

Purification_Method_Selection start Crude Product impurity_type Nature of Impurities? start->impurity_type polar_impurities Polar Impurities impurity_type->polar_impurities Highly Different Polarity nonpolar_impurities Non-polar Impurities impurity_type->nonpolar_impurities Different Crystallinity isomeric_impurities Isomeric Impurities impurity_type->isomeric_impurities Similar Polarity & Crystallinity extraction Acid-Base Extraction polar_impurities->extraction recrystallization Recrystallization nonpolar_impurities->recrystallization chromatography Column Chromatography isomeric_impurities->chromatography

Caption: Logical relationships for selecting a purification method based on impurity type.

References

Technical Support Center: Synthesis of 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,3-Dimethylpyridin-4-amine. The primary synthetic route involves the nitration of 2,3-dimethylpyridine-N-oxide followed by the reduction of the resulting 2,3-dimethyl-4-nitropyridine-N-oxide. This guide addresses potential side reactions and offers solutions to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic pathway commences with the oxidation of 2,3-dimethylpyridine (2,3-lutidine) to 2,3-dimethylpyridine-N-oxide. This intermediate is then nitrated to yield 2,3-dimethyl-4-nitropyridine-N-oxide. The final step involves the reduction of the nitro group and simultaneous deoxygenation of the N-oxide to afford this compound.

Q2: Why is the nitration performed on the N-oxide derivative of 2,3-dimethylpyridine?

A2: The N-oxide group activates the pyridine ring towards electrophilic aromatic substitution, directing the incoming nitro group predominantly to the 4-position. Direct nitration of 2,3-dimethylpyridine would require harsh conditions and would likely lead to a mixture of isomers with lower yields of the desired 4-nitro product.

Q3: What are the primary challenges and side reactions in the nitration step?

A3: The main challenges in the nitration of 2,3-dimethylpyridine-N-oxide are controlling the reaction exothermicity and minimizing the formation of byproducts. Potential side reactions include the formation of other nitro isomers (e.g., at the 6-position), over-nitration to dinitro-compounds, and degradation of the starting material or product under the harsh acidic and high-temperature conditions.

Q4: What are the common side reactions during the reduction of 2,3-dimethyl-4-nitropyridine-N-oxide?

A4: The reduction step can lead to several byproducts depending on the reducing agent and reaction conditions. Incomplete reduction can yield intermediates like nitroso and hydroxylamine derivatives, which can condense to form azoxy and azo compounds. When using iron in mineral acids for the reduction of the analogous 4-nitropyridine-N-oxide, observed byproducts include 4-aminopyridine-N-oxide (from incomplete deoxygenation), 4-pyridone (from hydrolysis), and 4,4'-azopyridine.[1]

Troubleshooting Guides

Part 1: Nitration of 2,3-Dimethylpyridine-N-oxide

Problem 1: Low Yield of 2,3-Dimethyl-4-nitropyridine-N-oxide

Potential CauseRecommended Solutions
Incomplete Reaction - Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants. - Extend the reaction time, monitoring progress by TLC or HPLC. - Confirm the quality and concentration of the nitrating agents (nitric acid/sulfuric acid or potassium nitrate/sulfuric acid).
Suboptimal Temperature - Maintain the recommended reaction temperature. For the addition of the nitrating agent, a lower temperature (-10 to 20 °C) is crucial to control the exotherm. The subsequent heating step (80-120 °C) is necessary for the reaction to proceed to completion.[2]
Degradation of Starting Material or Product - Avoid excessive temperatures during the reaction and work-up. - Add the nitrating agent slowly and control the initial exotherm to prevent localized overheating.

Problem 2: Formation of Impurities and Side Products

Side ProductMitigation Strategies
Isomeric Nitro Compounds (e.g., 6-nitro isomer) - The nitration of pyridine-N-oxides is highly regioselective for the 4-position.[3][4] However, to maximize selectivity, maintain the recommended temperature profile. Lowering the reaction temperature during the heating step might slightly improve selectivity but will also decrease the reaction rate.
Over-nitration (Dinitro Compounds) - Use the stoichiometric amount or a slight excess of the nitrating agent. A large excess increases the risk of dinitration.[5] - Control the reaction time; prolonged reaction at high temperatures can lead to over-nitration.
Dark-colored Reaction Mixture - This can indicate decomposition. Ensure the initial cooling during the addition of the nitrating agent is adequate. - Use high-purity starting materials and reagents.
Quantitative Data on Nitration Methods

The choice of nitrating agent can impact the yield and purity of the product. Below is a comparison of two common methods.

Nitrating AgentReaction TimeYieldPurity (HPLC)Reference
65% Nitric Acid / 98% Sulfuric Acid12 hours60.1%82%[2]
Potassium Nitrate / 98% Sulfuric Acid1 hour91.1%99%[6]
Part 2: Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide

Problem 1: Incomplete Reduction

Potential CauseRecommended Solutions
Insufficient Reducing Agent - Ensure a sufficient excess of the reducing agent is used (e.g., iron powder).
Catalyst Deactivation (for catalytic hydrogenation) - Use a fresh, active catalyst (e.g., Pd/C). - Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds).
Suboptimal Reaction Conditions - For Fe/acid reduction, ensure the temperature is adequate to drive the reaction to completion. - For catalytic hydrogenation, ensure sufficient hydrogen pressure and adequate stirring.

Problem 2: Formation of Side Products

Based on studies of the analogous reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid, the following side products can be expected.[1]

Side ProductPotential CauseMitigation Strategies
This compound-N-oxide Incomplete deoxygenation of the N-oxide.- Increase reaction time or temperature. - Use a stronger reducing agent or a catalyst known for efficient deoxygenation.
2,3-Dimethyl-4-pyridone Hydrolysis of the amino group.- Avoid prolonged heating in aqueous acidic or basic conditions during work-up.
4,4'-Azoxy- or Azo-2,2',3,3'-tetramethylbipyridine Condensation of partially reduced intermediates (nitroso and hydroxylamine).- Ensure complete reduction by using a sufficient amount of reducing agent and allowing adequate reaction time. - The use of vanadium compounds as additives in catalytic hydrogenation has been shown to prevent the accumulation of hydroxylamine intermediates.[7]

Experimental Protocols

Nitration of 2,3-Dimethylpyridine-N-oxide with Potassium Nitrate/Sulfuric Acid[6]
  • Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid (98%) in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Prepare a solution of 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid (98%).

  • Slowly add the potassium nitrate solution to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, warm the reaction mixture to 85-90 °C and stir for 1 hour.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium carbonate solution to pH 7-8.

  • Filter the resulting precipitate and extract the filtrate with dichloromethane.

  • Combine the precipitate with the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,3-dimethyl-4-nitropyridine-N-oxide.

Reduction of 4-Nitropyridine-N-oxide with Iron and Hydrochloric Acid (Analogous Procedure)[1]

Note: This is a general procedure for a similar substrate and may require optimization for 2,3-dimethyl-4-nitropyridine-N-oxide.

  • To a stirred suspension of 4-nitropyridine-N-oxide in water, add iron powder.

  • Heat the mixture and add concentrated hydrochloric acid portion-wise.

  • After the addition is complete, continue heating at reflux until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate iron salts.

  • Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 4-aminopyridine.

  • Purify the product by distillation, recrystallization, or column chromatography.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_oxidation Step 1: Oxidation cluster_nitration Step 2: Nitration cluster_reduction Step 3: Reduction 2_3_Lutidine 2,3-Dimethylpyridine N_Oxide 2,3-Dimethylpyridine-N-oxide 2_3_Lutidine->N_Oxide H₂O₂ Nitro_N_Oxide 2,3-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro_N_Oxide KNO₃ / H₂SO₄ Final_Product This compound Nitro_N_Oxide->Final_Product Reducing Agent (e.g., Fe/HCl or H₂/Pd/C)

Caption: Synthetic route to this compound.

Troubleshooting Logic for Low Yield in Nitration

Low_Yield_Nitration Start Low Yield of Nitrated Product Incomplete Incomplete Reaction? Start->Incomplete Temp Suboptimal Temperature? Incomplete->Temp No Action_Incomplete Increase reaction time Check reagent quality Incomplete->Action_Incomplete Yes Degradation Degradation? Temp->Degradation No Action_Temp Verify temperature profile Ensure proper cooling/heating Temp->Action_Temp Yes Action_Degradation Control exotherm during addition Avoid excessive heating Degradation->Action_Degradation Yes

Caption: Troubleshooting low yield in the nitration step.

Potential Side Reactions in the Reduction Step

Reduction_Side_Reactions cluster_products Possible Products Start Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide Desired Desired Product: This compound Start->Desired Side1 Side Product 1: Amine-N-oxide (Incomplete Deoxygenation) Start->Side1 Side2 Side Product 2: Pyridone (Hydrolysis) Start->Side2 Side3 Side Product 3: Azoxy/Azo Compound (Incomplete Reduction) Start->Side3

Caption: Potential products in the reduction step.

References

improving the catalytic efficiency of 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dimethylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the use of this compound as a catalyst in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary catalytic applications?

This compound, an analog of the well-known catalyst 4-(Dimethylamino)pyridine (DMAP), is a nucleophilic catalyst.[1][2] Due to its structural similarity to DMAP, it is primarily used to catalyze acylation reactions, such as esterifications and amidations, particularly for sterically hindered alcohols and amines.[2][3] The methyl groups at the 2 and 3 positions can influence its basicity and nucleophilicity, potentially offering different selectivity compared to DMAP.

Q2: How does this compound catalyze acylation reactions?

The catalytic mechanism is analogous to that of DMAP. In an esterification reaction with an acid anhydride, for instance, the catalytic cycle involves three main steps:

  • Activation: The catalyst reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt.

  • Nucleophilic Attack: The alcohol substrate attacks the activated N-acylpyridinium salt.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product, releasing the catalyst, which can then re-enter the catalytic cycle.[1] An auxiliary base, such as triethylamine, is often used to neutralize the acid byproduct and regenerate the protonated catalyst.[1]

Q3: What are the key advantages of using this compound over other catalysts like DMAP?

While DMAP is a highly efficient catalyst, this compound may offer advantages in specific applications. The steric hindrance provided by the two methyl groups can potentially lead to higher regioselectivity in reactions with substrates possessing multiple reactive sites. Furthermore, structural modifications to the 4-aminopyridine core are a known strategy to fine-tune catalytic activity and selectivity.[4]

Q4: How can I improve the catalytic efficiency of my reaction using this compound?

Improving catalytic efficiency can be achieved through several strategies:

  • Structural Modification: While direct modification of this compound may not be feasible for the end-user, exploring other DMAP analogs with different substitution patterns can be beneficial. Bicyclic and tricyclic diaminopyridines have been shown to be more effective catalysts than DMAP in certain reactions.[5]

  • Reaction Condition Optimization: Systematically varying the solvent, temperature, and concentration of reactants and catalyst can significantly impact the reaction rate and yield.

  • Use of Co-catalysts or Additives: In some cases, the addition of a co-catalyst or an additive can enhance the catalytic activity.

  • Formation of Ionic Liquids: DMAP-based ionic liquids have been synthesized and shown to be efficient and stable catalysts, which could be a viable strategy for this compound as well.[6][7]

Q5: What are the stability considerations for this compound?

The stability of aminopyridine-based catalysts can be influenced by the reaction conditions. For DMAP, maximum stability is observed in the pH range of 2.0 to 3.0.[8] It is advisable to store this compound in a cool, dry place and handle it under an inert atmosphere to prevent degradation.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or No Product Yield 1. Low Catalyst Activity: The catalyst may be poisoned or degraded. 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. 3. Low Reactant Reactivity: Sterically hindered substrates may require more forcing conditions. 4. Presence of Impurities: Water or other impurities in the reactants or solvent can inhibit the reaction.[9]1. Verify Catalyst Quality: Use a fresh batch of catalyst or purify the existing one. 2. Optimize Conditions: Systematically vary the temperature, solvent, and reaction time. Consider using a stronger, non-nucleophilic base if applicable.[10] 3. Increase Reactant Reactivity: For carboxylic acids, consider converting them to more reactive acid chlorides.[10] 4. Ensure Anhydrous Conditions: Use dry solvents and reactants, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Formation of Side Products 1. Side Reactions: The catalyst may promote undesired side reactions. 2. Catalyst Degradation: Degradation products of the catalyst may react with the substrates. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions.1. Lower Reaction Temperature: This can often reduce the rate of side reactions. 2. Change the Solvent: Screen different aprotic solvents to find one that minimizes side product formation. 3. Adjust Stoichiometry: Carefully control the stoichiometry of the reactants.
Difficult Product Purification 1. Catalyst Removal: The basic nature of the catalyst can make it difficult to separate from the product. 2. Formation of Emulsions during Workup: This can complicate the extraction process.1. Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the catalyst into the aqueous layer. 2. Use of Supported Catalysts: Consider using a polymer-supported version of the catalyst for easier removal by filtration.
Inconsistent Results 1. Variability in Reagent Quality: Different batches of reactants or solvents may contain varying levels of impurities. 2. Atmospheric Moisture: Absorption of moisture from the air can affect the reaction.1. Standardize Reagents: Use reagents from the same supplier and lot number for a series of experiments. 2. Maintain Inert Atmosphere: Consistently use an inert atmosphere for setting up the reactions.

Experimental Protocols

General Protocol for Esterification of a Hindered Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered alcohol (1.0 equiv.) and this compound (0.1 equiv.) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add the carboxylic acid (1.2 equiv.) followed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, filter the mixture to remove the urea byproduct. Wash the filtrate with 1M HCl to remove the catalyst, followed by a saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Amide Bond Formation
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.), the amine (1.1 equiv.), and this compound (0.1 equiv.) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Addition of Coupling Agent: Add a coupling agent such as HATU or HBTU (1.1 equiv.) to the solution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Catalytic_Cycle Catalyst This compound ActivatedComplex N-Acylpyridinium Salt [Catalyst-CO-R]+ X- Catalyst->ActivatedComplex + Acylating Agent AcylatingAgent R-CO-X (e.g., Acetic Anhydride) AcylatingAgent->ActivatedComplex Intermediate Tetrahedral Intermediate ActivatedComplex->Intermediate + Substrate Substrate R'-OH (Alcohol) Substrate->Intermediate Product Ester (R-CO-OR') Intermediate->Product Collapse ProtonatedCatalyst Protonated Catalyst Intermediate->ProtonatedCatalyst ProtonatedCatalyst->Catalyst + Base Base Auxiliary Base (e.g., Et3N) Base->Catalyst

Caption: Catalytic cycle of this compound in an acylation reaction.

Troubleshooting_Workflow Start Low Reaction Conversion CheckReagents Verify Reagent and Solvent Quality (Purity, Anhydrous) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Base) CheckReagents->OptimizeConditions Reagents OK Failure Consult Further Literature CheckReagents->Failure Reagents Impure CheckCatalyst Check Catalyst Loading and Activity OptimizeConditions->CheckCatalyst No Improvement Success Problem Solved OptimizeConditions->Success Improved Conversion IncreaseReactivity Increase Reactant Reactivity (e.g., form acid chloride) CheckCatalyst->IncreaseReactivity Catalyst OK CheckCatalyst->Failure Catalyst Inactive IncreaseReactivity->Success

Caption: Troubleshooting workflow for low reaction conversion.

References

stability of 2,3-Dimethylpyridin-4-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2,3-Dimethylpyridin-4-amine

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic and basic solutions?

While specific kinetic data for this compound is not extensively documented in publicly available literature, its stability can be inferred from the general behavior of aminopyridines and related aromatic amines.

  • Acidic Conditions: The pyridine ring is generally stable in acidic media. The primary amine and the pyridine nitrogen will be protonated, increasing aqueous solubility. While this protonation deactivates the ring towards electrophilic attack, degradation can still occur, often initiated by strong oxidizing agents or prolonged exposure to harsh conditions. A study on the related compound 4-(N,N-dimethylamino)pyridine (DMAP) showed it has maximum stability in the pH range of 2.0 to 3.0.[1]

  • Basic Conditions: In basic solutions, the molecule exists in its neutral, more electron-rich form. This state makes the pyridine ring more susceptible to oxidation. The presence of the electron-donating amino and methyl groups further activates the ring, increasing this susceptibility. Degradation in basic conditions is often oxidative, potentially leading to N-oxides, hydroxylated species, or ring-opened products.[2][3][4] Aromatic amines, in general, are known to be prone to oxidation.[5]

Q2: I am observing degradation of my this compound sample in an acidic solution. What are the potential causes and how can I troubleshoot this?

Degradation in acidic media is less common than in basic media but can occur under certain stress conditions.

Potential Causes:

  • Oxidative Stress: Presence of dissolved oxygen or other oxidizing species in your acidic medium.

  • Photodegradation: Exposure to UV or ambient light can catalyze degradation. Some aromatic amines are known to be light-sensitive.[5]

  • Elevated Temperatures: High temperatures can accelerate hydrolysis or other degradation pathways.

  • Reactive Counter-ions: The acid used to adjust the pH might contain a reactive counter-ion.

Troubleshooting Steps:

  • De-gas Solvents: Before preparing your solution, sparge your solvent and acid with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, conduct your experiment in a glovebox or under a blanket of inert gas.

  • Protect from Light: Use amber vials or wrap your experimental setup in aluminum foil to prevent photodegradation.

  • Temperature Control: Maintain the lowest feasible temperature for your experiment.

  • Purity of Reagents: Ensure high purity of the acid and solvent used.

Q3: My this compound sample is unstable in a basic solution. What are the likely degradation pathways and mitigation strategies?

Instability in basic solutions is a more common issue for electron-rich aminopyridines, primarily due to oxidation.

Potential Causes:

  • Aerial Oxidation: The primary cause is often reaction with atmospheric oxygen, which is more facile at higher pH where the amine is deprotonated and the ring is more activated.

  • Metal-Catalyzed Oxidation: Trace metal impurities in your reagents can catalyze oxidative degradation.

  • Photodegradation: Similar to acidic conditions, light can exacerbate degradation.

Troubleshooting Steps:

  • Inert Atmosphere is Critical: Rigorously exclude oxygen by using de-gassed solvents and maintaining an inert atmosphere.

  • Use of Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant (e.g., BHT, sodium sulfite).

  • Use a Metal Chelator: Adding a chelator like EDTA can sequester trace metal ions that may catalyze oxidation.

  • Protect from Light: Always protect basic solutions of the compound from light.

  • Minimize Time in Solution: Prepare basic solutions fresh and use them as quickly as possible.

Troubleshooting and Experimental Guides

Forced Degradation Studies to Determine Stability

To quantitatively assess the stability of this compound and identify potential degradants, a forced degradation study is the recommended approach.[6][7][8] This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Store the solid compound and a solution in a neutral solvent at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution of the compound to a calibrated UV light source.

  • Time Points and Analysis:

    • Withdraw samples from each stress condition at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a UV detector). The method should be able to separate the parent compound from all degradation products.

  • Data Presentation:

    • Calculate the percentage of the parent compound remaining at each time point. The industry-accepted range for significant degradation is typically 5-20%.[7]

    • Summarize the results in a table for easy comparison.

Example Data from a Forced Degradation Study

Stress ConditionTime (hours)Temperature% Degradation (Example)Major Degradant RRT (Example)
0.1 M HCl2460 °C5%0.85
1 M NaOH1260 °C18%1.15
3% H₂O₂6Room Temp>50%0.70
Photolytic (UV)24Room Temp12%0.95
Thermal (Solid)4880 °C<2%-

This table contains hypothetical data for illustrative purposes.

Visual Guides

Troubleshooting Workflow for Stability Issues

The following diagram outlines a logical workflow for diagnosing and addressing the degradation of this compound in an experimental setting.

G cluster_acid Acidic Conditions Troubleshooting cluster_base Basic Conditions Troubleshooting start Degradation Observed check_ph Determine pH of Solution start->check_ph acid_path Acidic (pH < 7) check_ph->acid_path Acidic base_path Basic (pH > 7) check_ph->base_path Basic check_oxidizer_acid Oxidizing agents present? acid_path->check_oxidizer_acid check_oxygen_base Oxygen excluded? base_path->check_oxygen_base check_light_acid Exposed to light? check_oxidizer_acid->check_light_acid check_temp_acid Elevated temperature? check_light_acid->check_temp_acid solution_acid Use de-gassed solvents. Work under inert gas. Protect from light. check_temp_acid->solution_acid end_node Stability Improved solution_acid->end_node check_light_base Exposed to light? check_oxygen_base->check_light_base check_metals_base Metal catalysts possible? check_light_base->check_metals_base solution_base Rigorously exclude O2. Protect from light. Add chelator (e.g., EDTA). check_metals_base->solution_base solution_base->end_node

Caption: Troubleshooting workflow for stability issues.

Hypothetical Degradation Pathways

This diagram illustrates the most probable points of chemical attack on this compound under different conditions.

G cluster_conditions Stress Conditions cluster_molecule This compound cluster_products Potential Products acid Acidic (H+) mol acid->mol Protonation of N atoms base Basic (OH-) base->mol Deprotonation (Ring Activation) oxidant Oxidant ([O]) + High pH oxidant->mol Oxidative Attack protonated Protonated Species (Increased Solubility) mol->protonated n_oxide N-Oxide mol->n_oxide Oxidation at Pyridine N ring_opened Ring-Opened Products mol->ring_opened Oxidative Cleavage

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of Products from 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of 2,3-Dimethylpyridin-4-amine, a basic pyridine derivative, from reaction mixtures and final products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing this compound from a reaction mixture?

A1: The most effective methods leverage the basic nature of the pyridine nitrogen. The primary techniques include:

  • Acid-Base Extraction: Washing the organic reaction mixture with a dilute aqueous acid solution to convert the amine impurity into a water-soluble salt.[1][2][3]

  • Copper Sulfate (CuSO₄) Wash: An alternative for acid-sensitive products, this method uses an aqueous CuSO₄ solution to form a water-soluble coordination complex with the pyridine impurity.[1][2][4]

  • Chromatography: Techniques like flash column chromatography or ion-exchange chromatography are effective for separating the impurity from the desired product.[1][5][6]

  • Recrystallization: This method purifies the final product by exploiting solubility differences between the product and the impurity in a specific solvent system.[7][8][9]

  • Azeotropic Removal: Co-evaporation with a solvent like toluene can remove trace amounts of the impurity.[1][3]

Q2: My desired product is sensitive to acid. How can I remove the this compound impurity?

A2: If your compound is unstable in acidic conditions, you should avoid using an acid wash. The recommended alternative is to wash the organic layer with an aqueous copper sulfate solution (e.g., 5-15%).[1][2] The this compound will coordinate with the copper ions to form a deep blue or violet-colored complex that is soluble in the aqueous layer and can be easily separated.[1][2] Chromatography and recrystallization are also excellent acid-free alternatives.

Q3: After performing an acid wash, I still detect trace amounts of the impurity. What can I do?

A3: Trace amounts of basic impurities can be persistent. To remove residual contamination, you can:

  • Repeat the Acid Wash: Perform one or two additional washes with the dilute acid solution. Ensure you are using a sufficient amount of acid to neutralize all the basic impurity.[3]

  • Co-evaporation (Azeotrope): After the initial work-up, dissolve the crude product in toluene and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can effectively remove residual pyridine-type impurities.[1]

  • Column Chromatography: Purify the crude product using flash column chromatography. This is often the most effective method for removing final traces of impurities.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield a highly pure final product.[7]

Q4: How do I choose the best purification strategy for my specific experiment?

A4: The optimal strategy depends on the properties of your desired product and the scale of your reaction. The flowchart below provides a logical guide for selecting the most appropriate method.

start Crude Product (with this compound impurity) q1 Is the desired product acid-stable? start->q1 acid_wash Perform Acid-Base Extraction (e.g., 1-2M HCl wash) q1->acid_wash  Yes q2 Does the desired product chelate copper? q1->q2  No / Unsure   check_purity Check Purity (TLC, NMR, LC-MS) acid_wash->check_purity copper_wash Perform Aqueous CuSO4 Wash q2->copper_wash  No final_purification Consider Final Purification: - Column Chromatography - Recrystallization q2->final_purification  Yes copper_wash->check_purity final_purification->check_purity end Pure Product check_purity->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides & Experimental Protocols

Method 1: Acid-Base Extraction

This is the most common and often most efficient method for removing basic impurities, provided the target compound is stable in acidic conditions.

Issue: Impurity is still present after a single acid wash. Solution: The amount of acid used may be insufficient to protonate all of the this compound. It is crucial to use a molar excess of acid. Alternatively, perform multiple washes.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute hydrochloric acid (1M or 2M HCl).[1]

  • Separation: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate completely. The protonated impurity (2,3-dimethylpyridin-4-aminium chloride) will move to the aqueous layer.

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal.

  • Neutralization & Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).[1]

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Product Product Product_Pure Pure Product Product->Product_Pure Remains in Organic Phase Impurity Impurity (Basic Amine) Impurity_Salt Impurity Salt (Water Soluble) Impurity->Impurity_Salt Protonation H_plus H+ H_plus->Impurity_Salt Cl_minus Cl-

Caption: Logical diagram of the acid-base extraction process.
Method 2: Copper Sulfate (CuSO₄) Wash

This is an excellent alternative for acid-sensitive compounds.

Issue: The aqueous layer does not change color. Solution: This may indicate that very little of the pyridine impurity is present. However, it is still a valid purification step. The formation of the deep violet complex is a colorimetric indicator of pyridine presence.[1][2]

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer to a separatory funnel and add an equal volume of a saturated or 15% aqueous CuSO₄ solution.[1]

  • Observation & Separation: Shake the funnel vigorously. The aqueous layer will turn from light blue to a deep blue or violet color as it forms a complex with the amine impurity.[2] Allow the layers to separate and drain the aqueous layer.

  • Repeat: Continue washing with fresh CuSO₄ solution until the aqueous layer no longer shows a significant color change.

  • Final Steps: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

Method 3: Recrystallization

This technique is ideal for purifying solid products to a high degree.

Issue: The product "oils out" instead of forming crystals. Solution: Oiling out occurs when the solute comes out of the solution as a liquid. This can happen if the solution is too concentrated or cools too quickly. Try re-heating the solution, adding slightly more solvent to ensure everything dissolves, and then allowing it to cool much more slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.[10]

Experimental Protocol:

  • Solvent Screening: In test tubes, find a solvent or solvent pair in which your desired product has high solubility when hot and low solubility when cold, while the impurity remains soluble at low temperatures.[10] Common choices include ethanol/water, acetone/water, or toluene/hexane.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[9][11]

  • Hot Filtration (Optional): If there are insoluble impurities or if decolorizing charcoal was used, perform a hot filtration to remove them.[11]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble impurity.[9]

  • Drying: Dry the crystals completely to remove residual solvent.

Method 4: Column Chromatography

This is a highly versatile and effective method for separating compounds with different polarities.

Issue: The product and impurity are not separating well (co-elution). Solution: The solvent system (mobile phase) is not optimal. You need to adjust the polarity. Use thin-layer chromatography (TLC) to test different solvent systems. If the impurity is basic, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can improve peak shape and separation. Conversely, adding a small amount of acid (like acetic acid) can make the basic impurity "stick" to the silica gel, allowing your product to elute first.

Experimental Protocol:

  • Stationary Phase: For most organic compounds, silica gel is the standard stationary phase.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your product and the impurity (aim for a ΔRf > 0.2).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the top of the silica gel column.

  • Elution & Collection: Run the mobile phase through the column, collecting fractions as the separated compounds elute.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

The following table compares the different purification methods for removing this compound.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Converts the basic amine into a water-soluble salt.[1][12]Fast, inexpensive, and highly effective for large scales.Not suitable for acid-sensitive products.[2]Removing large quantities of basic impurities from acid-stable products.
CuSO₄ Wash Forms a water-soluble coordination complex with the amine.[1]Good for acid-sensitive compounds; provides a visual indicator.[1][2]May not be suitable for products that chelate metal ions.An acid-free alternative for removing basic impurities.
Recrystallization Exploits differences in solubility between the product and impurity.[7]Can achieve very high purity; scalable.Requires the product to be a solid; method development can be time-consuming.[10]Final purification step for solid products.
Column Chromatography Separates compounds based on differential adsorption to a stationary phase.[6]Highly versatile; can separate complex mixtures; effective for trace amounts.Can be time-consuming and requires significant solvent usage.Isolating products from complex mixtures or removing trace impurities.
Azeotropic Removal Forms a lower-boiling azeotrope with a solvent (e.g., toluene).[1]Good for removing final traces of impurity.Only effective for small, residual amounts.Post-workup removal of trace pyridine-type impurities.

References

Technical Support Center: Synthesis of 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethylpyridin-4-amine. The following sections detail common pitfalls and their solutions for each major step of the synthesis, which typically proceeds via the N-oxidation of 2,3-lutidine, followed by nitration and subsequent reduction.

Overall Synthesis Workflow

The synthesis of this compound is a multi-step process, each with its own set of challenges. The general synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 2,3-Lutidine 2,3-Lutidine 2,3-Lutidine-N-oxide 2,3-Lutidine-N-oxide 2,3-Lutidine->2,3-Lutidine-N-oxide H₂O₂, Catalyst Nitrating_Agent Nitrating Agent (e.g., KNO₃/H₂SO₄) 2,3-Dimethyl-4-nitropyridine-N-oxide 2,3-Dimethyl-4-nitropyridine-N-oxide 2,3-Lutidine-N-oxide->2,3-Dimethyl-4-nitropyridine-N-oxide Nitration Reducing_Agent Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) This compound This compound 2,3-Dimethyl-4-nitropyridine-N-oxide->this compound Reduction

Caption: Overall synthetic workflow for this compound.

Step 1: N-Oxidation of 2,3-Lutidine

Frequently Asked Questions (FAQs)

Q1: My N-oxidation reaction is very slow or incomplete. What could be the cause?

A1: Incomplete N-oxidation can be due to several factors. Firstly, the purity of your 2,3-lutidine is crucial; impurities can inhibit the reaction. Ensure you are using a pure starting material. Secondly, the activity of the hydrogen peroxide can diminish over time; use a fresh, properly stored bottle. The choice and concentration of the catalyst (e.g., phosphotungstic acid or acetic acid) are also critical.[1] An insufficient amount of catalyst will lead to a sluggish reaction.

Q2: The reaction mixture is biphasic, and the reaction is not proceeding well. How can I address this?

A2: The N-oxidation of some alkylpyridines can be hindered by mass transfer limitations due to the formation of a biphasic mixture (organic and aqueous layers).[1] The product, 2,3-lutidine-N-oxide, can act as a phase-transfer catalyst, so initially slow reactions may accelerate. To improve mixing and reaction rate, ensure vigorous stirring. In some cases, the addition of a co-solvent may be necessary to create a homogeneous reaction mixture.

Q3: I am concerned about the safety of using hydrogen peroxide at elevated temperatures. What are the hazards and how can they be mitigated?

A3: A major pitfall in N-oxidation reactions is the potential for a runaway reaction due to the exothermic decomposition of hydrogen peroxide.[1] This is particularly hazardous in a biphasic system where poor heat transfer can lead to localized overheating. To mitigate this, add the hydrogen peroxide slowly and portion-wise, and maintain strict temperature control with an efficient cooling system. It is also crucial to ensure that the reaction is not contaminated with any metals that could catalyze the decomposition of hydrogen peroxide.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor by TLC or GC to ensure completion.
Decomposition of H₂O₂.Use a fresh bottle of hydrogen peroxide. Add it slowly to the reaction mixture.
Catalyst deactivation.Ensure the catalyst is of good quality and used in the correct amount.
Runaway Reaction Rapid addition of H₂O₂.Add hydrogen peroxide dropwise or in small portions.
Poor temperature control.Use an ice bath or other cooling system to maintain the desired temperature.
Contamination.Ensure all glassware is clean and free of metal contaminants.
Product Isolation Issues Product is hygroscopic.After workup, dry the product thoroughly under vacuum. Azeotropic distillation with toluene can also be effective for removing water.
Experimental Protocol: N-Oxidation of 2,3-Lutidine
  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2,3-lutidine (1 equivalent) and glacial acetic acid.

  • Heat the mixture to 70-80°C.

  • Slowly add 30-35% hydrogen peroxide (1.1-1.5 equivalents) dropwise, maintaining the temperature below 90°C.

  • After the addition is complete, continue stirring at 80°C for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-lutidine-N-oxide. The product can be purified by vacuum distillation or recrystallization.

Step 2: Nitration of 2,3-Lutidine-N-oxide

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions during the nitration of 2,3-lutidine-N-oxide?

A1: The primary side reaction of concern is the formation of other nitrated isomers. However, the N-oxide group strongly directs nitration to the 4-position. A more significant operational hazard is the evolution of toxic brown fumes (NOx gases), especially when using a mixture of concentrated nitric and sulfuric acids.[2]

Q2: My nitration reaction is giving a low yield. What are the likely reasons?

A2: Low yields in this step can often be attributed to incomplete reaction or degradation of the product under harsh conditions. The reaction temperature and time are critical parameters. Insufficiently low temperatures during the addition of the nitrating agent can lead to side reactions, while excessively high temperatures or prolonged reaction times during heating can cause decomposition. The choice of nitrating agent also plays a significant role; using potassium nitrate in concentrated sulfuric acid has been reported to give high yields and is a safer alternative to mixed acids.[2][3][4]

Q3: How can I avoid the formation of hazardous NOx gases?

A3: The use of a mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent but is known to produce significant amounts of NOx gases. A greener and safer alternative is the use of potassium nitrate in concentrated sulfuric acid.[2][3][4] This method has been shown to significantly reduce the formation of these hazardous fumes, leading to a more environmentally friendly and safer process.

Troubleshooting Guide

Nitration_Troubleshooting Start Low Yield or Side Products Check_Temp Temperature Control? Start->Check_Temp Check_Nitrating_Agent Nitrating Agent? Check_Temp->Check_Nitrating_Agent Yes Maintain_Low_Temp Maintain low temperature during addition of nitrating agent. Check_Temp->Maintain_Low_Temp No Check_Reaction_Time Reaction Time? Check_Nitrating_Agent->Check_Reaction_Time Using KNO₃/ H₂SO₄ Use_KNO3_H2SO4 Consider using KNO₃ in concentrated H₂SO₄ for better yield and safety. Check_Nitrating_Agent->Use_KNO3_H2SO4 Using Mixed Acids Optimize_Time Optimize reaction time by monitoring with TLC/HPLC. Check_Reaction_Time->Optimize_Time Too Short or Too Long Purification_Issues Investigate Purification Step Check_Reaction_Time->Purification_Issues Optimal

Caption: Troubleshooting logic for the nitration step.
Quantitative Data: Nitration Conditions and Yields

Nitrating Agent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Conc. HNO₃ / Conc. H₂SO₄85-901260.182[3]
KNO₃ / Conc. H₂SO₄80-85292.999[3]
KNO₃ / Conc. H₂SO₄85-90191.199[3]
KNO₃ / Conc. H₂SO₄110-1200.592.399[3]
Experimental Protocol: Nitration of 2,3-Lutidine-N-oxide
  • In a flask equipped with a stirrer and a thermometer, dissolve 2,3-lutidine-N-oxide (1 equivalent) in concentrated sulfuric acid at a temperature between -10°C and 5°C.

  • Separately, prepare a solution of potassium nitrate (1.1-1.5 equivalents) in concentrated sulfuric acid.

  • Slowly add the potassium nitrate solution to the 2,3-lutidine-N-oxide solution, maintaining the temperature below 5°C.

  • After the addition is complete, slowly warm the reaction mixture to 80-90°C and stir for 1-2 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution or ammonium hydroxide) to a pH of 7-8.

  • Extract the product with dichloromethane or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,3-dimethyl-4-nitropyridine-N-oxide as a solid, which can be further purified by recrystallization.[3]

Step 3: Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the reduction of 2,3-dimethyl-4-nitropyridine-N-oxide?

A1: The reduction of 4-nitropyridine-N-oxides can lead to several byproducts. The most common is the partially reduced intermediate, 4-amino-2,3-dimethylpyridine-N-oxide. Over-reduction is also a possibility, though less common with milder reducing agents. Other potential byproducts include the corresponding pyridone and azo compounds, which can form through side reactions.

Q2: I am observing incomplete reduction of the starting material. How can I drive the reaction to completion?

A2: Incomplete reduction can be due to several factors. If using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and the substrate is free of impurities that could act as catalyst poisons. The hydrogen pressure and reaction time may also need to be increased. If using a metal/acid system (e.g., Fe/HCl), ensure that the metal is sufficiently activated and that the acid concentration is appropriate.

Q3: My final product is difficult to purify. What are some common purification challenges?

A3: The final product, this compound, is a basic compound, which can cause tailing during silica gel column chromatography. To mitigate this, a small amount of a base like triethylamine can be added to the eluent. Another purification challenge can be the removal of inorganic salts if a metal/acid reduction was performed. Thoroughly washing the crude product is essential. The product can also be susceptible to air oxidation, so it is advisable to handle it under an inert atmosphere if possible.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Incomplete Reaction Deactivated catalyst (catalytic hydrogenation).Use fresh catalyst. Ensure the substrate and solvent are pure.
Insufficient reducing agent (metal/acid).Increase the equivalents of the metal and acid.
Low hydrogen pressure (catalytic hydrogenation).Increase the hydrogen pressure.
Formation of Byproducts Partial reduction.Increase reaction time or temperature.
Over-reduction.Use a milder reducing agent or less harsh conditions.
Hydrolysis to pyridone.Avoid prolonged heating in aqueous acidic or basic conditions during workup.
Purification Difficulties Tailing on silica gel.Add 1-2% triethylamine to the eluent during column chromatography.
Contamination with metal salts.Perform a thorough aqueous workup and wash the organic layer multiple times.
Experimental Protocol: Reduction using Fe/HCl
  • To a round-bottom flask, add 2,3-dimethyl-4-nitropyridine-N-oxide (1 equivalent) and a solvent such as ethanol or acetic acid.

  • Add iron powder (3-5 equivalents) to the mixture.

  • Heat the suspension to reflux.

  • Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amount) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound. The product can be purified by column chromatography or recrystallization.

Experimental Protocol: Catalytic Hydrogenation
  • In a hydrogenation vessel, dissolve 2,3-dimethyl-4-nitropyridine-N-oxide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of 5-10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the this compound. Further purification can be achieved by recrystallization or column chromatography.

References

effect of solvent on 2,3-Dimethylpyridin-4-amine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the catalytic applications of N,N-dimethylpyridin-4-amine (DMAP). However, specific data on the catalytic use of 2,3-Dimethylpyridin-4-amine is limited. This guide leverages the well-established knowledge of DMAP as a close structural analog to provide troubleshooting advice and general protocols. Researchers should consider this information as a starting point and optimize conditions for their specific this compound catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound as a catalyst?

A1: this compound, similar to its analog DMAP, is expected to function as a potent nucleophilic catalyst. It is particularly effective in accelerating acylation reactions, such as the formation of esters and amides. The mechanism involves the formation of a highly reactive acylpyridinium intermediate, which is then more susceptible to nucleophilic attack by an alcohol or amine.

Q2: How does the choice of solvent affect the rate and yield of reactions catalyzed by this compound?

A2: Solvent choice is critical and can significantly impact reaction outcomes. Polar aprotic solvents are often preferred as they can help to stabilize charged intermediates in the catalytic cycle. However, the optimal solvent will depend on the specific substrates and reaction type. For instance, in DMAP-catalyzed esterifications, solvents like anhydrous dichloromethane (CH₂Cl₂) are commonly used.[1] In some cases, solvent-free conditions have also proven to be highly effective for DMAP-catalyzed acylations, offering environmental and practical benefits.[2][3]

Q3: Can this compound be used in solvent-free conditions?

A3: Yes, it is plausible that this compound can be effective under solvent-free conditions, particularly for acylation reactions using acid anhydrides.[2][3] This approach can lead to high yields and simplifies product purification.[2] Researchers should consider the physical state of their reactants at the reaction temperature to ensure adequate mixing.

Q4: What are common side reactions to watch out for, and how can they be minimized?

A4: Common side reactions in aminopyridine-catalyzed reactions include the formation of byproducts from the reaction of the catalyst with starting materials or intermediates. For instance, in DCC-activated esterifications catalyzed by DMAP, the formation of N-acylurea byproducts can be suppressed by the catalytic action of DMAP, which accelerates the desired ester formation.[1] Careful control of reaction temperature and stoichiometry is crucial to minimize such side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and away from light). Consider using a fresh batch of the catalyst.
Inappropriate Solvent The solubility and stability of reactants and intermediates are solvent-dependent. Screen a range of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran, Toluene). For some reactions, polar aprotic solvents are preferable. In a study on pyrido[2,3-d]pyrimidine synthesis using DMAP, DMF was used as the solvent.[4]
Sub-optimal Reaction Temperature Perform the reaction at a range of temperatures (e.g., 0 °C, room temperature, reflux) to find the optimal condition. Some reactions require initial cooling followed by warming to room temperature.[1]
Presence of Water For reactions sensitive to hydrolysis, such as acylations, ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.

Issue 2: Formation of Multiple Products

Potential Cause Troubleshooting Step
Side Reactions Lowering the reaction temperature can often increase selectivity by favoring the kinetic product. Also, verify the stoichiometry of your reactants; an excess of one reagent may promote side reactions.
Catalyst Degradation If the reaction is run for an extended period or at high temperatures, the catalyst may degrade, leading to the formation of byproducts. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Reactive Functional Groups If your substrates contain other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

Data on Solvent Effects in DMAP-Catalyzed Reactions

The following table summarizes the effect of solvents in reactions catalyzed by N,N-dimethylpyridin-4-amine (DMAP), which can serve as a guide for this compound.

Reaction Type Catalyst Solvent Yield (%) Reference
Steglich EsterificationDMAPAnhydrous CH₂Cl₂Good to high yields[1]
Acylation with Acid AnhydridesDMAPSolvent-FreeHigh yields[2][3]
One-pot synthesis of pyrido[2,3-d]pyrimidinesDMAPN,N-dimethylformamide (DMF)81-93%[4]

Experimental Protocols

Protocol 1: General Procedure for a Trial Esterification Reaction

This protocol is adapted from the Steglich esterification using DMAP and should be optimized for this compound.[1]

  • To a solution of the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (5 mL/mmol of carboxylic acid) under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Trial Solvent-Free Acylation

This protocol is based on the DMAP-catalyzed solvent-free acylation and should be optimized for this compound.[2][3]

  • In a reaction vessel, combine the alcohol (1.0 eq), the acid anhydride (1.1 eq), and this compound (0.01-0.05 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the product can be purified by distillation, recrystallization, or column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_analysis Analysis & Optimization start Define Reaction: Substrates & Catalyst reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Assemble Glassware under Inert Atmosphere reagents->setup add_reagents Add Substrates, Solvent & Catalyst setup->add_reagents monitor Monitor Reaction (TLC, LC-MS) add_reagents->monitor workup Quench Reaction & Perform Workup monitor->workup purify Purify Product (Chromatography) workup->purify analyze Characterize Product (NMR, MS) & Calculate Yield purify->analyze optimize Optimize Conditions (Solvent, Temp., etc.) analyze->optimize optimize->start Iterate

Caption: A typical experimental workflow for screening and optimizing a catalyzed reaction.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Reaction Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Problem: Low or No Yield check_purity Check Catalyst Purity & Activity start->check_purity screen_solvents Screen Different Solvents start->screen_solvents check_stoichiometry Verify Stoichiometry start->check_stoichiometry use_fresh Use Fresh Batch of Catalyst check_purity->use_fresh solution Solution: Improved Yield use_fresh->solution optimize_temp Optimize Reaction Temperature screen_solvents->optimize_temp check_anhydrous Ensure Anhydrous Conditions optimize_temp->check_anhydrous check_anhydrous->solution check_impurities Check for Impurities in Starting Materials check_stoichiometry->check_impurities check_impurities->solution

Caption: A logical workflow for troubleshooting low product yield in a chemical reaction.

References

Technical Support Center: Workup Procedures for Reactions Involving 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for workup procedures in reactions involving 2,3-Dimethylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted this compound from my organic reaction mixture?

A1: An acidic aqueous wash is the most common and effective method. By washing the organic layer with a dilute acid solution (e.g., 1 M HCl, 5-10% aqueous citric acid), the basic this compound is protonated to form its corresponding water-soluble salt, which is then extracted into the aqueous phase.[1][2][3] For acid-sensitive target compounds, washing with a 10% aqueous copper (II) sulfate solution is a viable alternative. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[1][2]

Q2: After an acidic wash, my product seems to have partitioned into the aqueous layer. What should I do?

A2: This indicates that your product may also be basic and has formed a salt. To recover your product, basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate, dilute sodium hydroxide) to a pH that ensures your product is in its neutral, less water-soluble form. Then, extract the aqueous layer with an appropriate organic solvent.

Q3: I am struggling to crystallize my product from a reaction mixture containing this compound. What could be the issue?

A3: Residual this compound can act as an impurity that inhibits crystallization. It is crucial to remove it effectively before attempting crystallization. Additionally, consider that the presence of the amine might have led to the formation of a salt with your product, altering its solubility. An effective purification method to remove the amine prior to crystallization is necessary. For compounds that are difficult to crystallize and are soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective technique.[4]

Q4: During HPLC analysis, I observe significant peak tailing for my compound of interest. Could residual this compound be the cause?

A4: Yes, this is a common issue. Basic compounds like this compound can interact strongly with acidic residual silanol groups on the surface of standard silica-based HPLC columns, leading to poor peak shape and tailing.[5][6]

Q5: How can I mitigate peak tailing in my HPLC analysis when this compound is present?

A5: There are several strategies to address this:

  • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with your basic analyte.[5]

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0) can protonate the silanol groups, reducing their interaction with the basic pyridine compound.[5]

  • Use of Specialized Columns: Employing end-capped columns or columns with a different stationary phase (e.g., polymer-based) can reduce the number of available acidic sites for interaction.[5]

Troubleshooting Guides

Issue 1: Incomplete Removal of this compound

Symptoms:

  • Presence of this compound in NMR or LC-MS of the crude product.

  • Difficulty in product purification by chromatography or crystallization.

Troubleshooting Steps:

Caption: Troubleshooting workflow for incomplete removal of this compound.

Issue 2: Product Loss During Workup

Symptoms:

  • Low yield of the desired product after extraction.

Troubleshooting Steps:

Caption: Troubleshooting workflow for product loss during workup.

Data Presentation

Table 1: Physicochemical Properties of Pyridine Derivatives

PropertyThis compound4-(Dimethylamino)pyridine (DMAP)
Molecular Formula C₇H₁₀N₂C₇H₁₀N₂
Molecular Weight 122.17 g/mol [7]122.17 g/mol [8][9]
pKa of Conjugate Acid Not available9.6 (in water)[9]
Solubility in Water Not availableModerately soluble[8]
Solubility in Organic Solvents Not availableSoluble in ethanol and acetone[8]

Note: Data for this compound is limited. Properties of the closely related 4-(Dimethylamino)pyridine (DMAP) are provided for comparison and as a general guide.

Experimental Protocols

Protocol 1: Standard Acidic Workup
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1 M HCl (aq) or 10% citric acid (aq). Repeat the wash 2-3 times.

  • Neutralization (Optional): If the product is sensitive to residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Workup for Acid-Sensitive Compounds using Copper (II) Sulfate
  • Reaction Quenching and Solvent Addition: Follow steps 1 and 2 from the Standard Acidic Workup protocol.

  • Copper Sulfate Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a 10% aqueous solution of copper (II) sulfate. The aqueous layer will turn a deep blue or purple color as it complexes with the pyridine derivative. Continue washing until no further color change is observed in the aqueous layer.[1][2]

  • Water Wash: Wash the organic layer with water to remove any residual copper sulfate.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Follow step 6 from the Standard Acidic Workup protocol.

Experimental Workflow Visualization

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Reaction Completion quench Quench Reaction reaction->quench dilute Dilute with Organic Solvent quench->dilute wash Aqueous Wash (Acidic or CuSO4) dilute->wash separate Separate Layers wash->separate dry Dry Organic Layer separate->dry concentrate Concentrate dry->concentrate purify Chromatography or Crystallization concentrate->purify analyze Characterization (NMR, LC-MS, etc.) purify->analyze

Caption: A general experimental workflow from reaction completion to product analysis.

References

Validation & Comparative

A Comparative Analysis of Catalytic Activity: 2,3-Dimethylpyridin-4-amine versus DMAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Acylation Reactions

The Benchmark: Catalytic Mechanism of DMAP

DMAP's remarkable catalytic efficiency in acylation reactions stems from its role as a potent nucleophilic catalyst. The catalytic cycle proceeds through the formation of a highly reactive N-acylpyridinium intermediate.[1] The dimethylamino group at the 4-position significantly increases the electron density on the pyridine ring nitrogen, rendering it highly nucleophilic.[1] This nitrogen atom attacks the acylating agent (e.g., an acid anhydride) to form the N-acylpyridinium salt. This intermediate is substantially more electrophilic than the original acylating agent, making it highly susceptible to attack by a nucleophile, such as an alcohol, to yield the ester product and regenerate the DMAP catalyst.[1][2]

Structural and Electronic Comparison

The catalytic activity of 4-aminopyridine derivatives is profoundly influenced by the nature of substituents on the pyridine ring and the amino group.

DMAP (4-Dimethylaminopyridine): The two methyl groups on the exocyclic nitrogen atom are electron-donating through an inductive effect. More importantly, the nitrogen lone pair can participate in resonance with the pyridine ring, strongly donating electron density to the ring nitrogen and significantly enhancing its nucleophilicity.

2,3-Dimethylpyridin-4-amine: This isomer of lutidine possesses an amino group at the 4-position and two methyl groups at the 2- and 3-positions of the pyridine ring. The methyl groups are electron-donating via induction, which increases the basicity and nucleophilicity of the ring nitrogen. The amino group at the 4-position can also donate electron density through resonance.

Inferred Catalytic Activity

While both molecules are expected to be effective catalysts, the electronic and steric profiles suggest a difference in their catalytic prowess.

  • Electronic Effects: The resonance donation from the dimethylamino group in DMAP is a powerful activating feature. While the amino group in this compound also contributes electron density via resonance, the presence of two additional electron-donating methyl groups on the pyridine ring will further enhance the nucleophilicity of the ring nitrogen.

  • Steric Effects: The methyl groups at the 2- and 3-positions of this compound introduce steric hindrance around the pyridine nitrogen. This steric bulk could potentially hinder the approach of the catalyst to the acylating agent and the subsequent attack of the nucleophile on the N-acylpyridinium intermediate. DMAP, with methyl groups on the exocyclic nitrogen, presents less steric hindrance at the catalytically active ring nitrogen.

Based on these considerations, while this compound is expected to be a competent acylation catalyst due to its high basicity and the electron-donating nature of its substituents, it is likely to be less active than DMAP. The exceptional resonance stabilization provided by the dimethylamino group in DMAP, coupled with minimal steric hindrance at the ring nitrogen, positions it as a superior catalyst.

Data Presentation: Comparative Overview

As direct experimental data is unavailable, the following table provides a qualitative comparison based on established chemical principles.

FeatureThis compoundDMAP (4-Dimethylaminopyridine)
Substituents -NH₂ at C4, -CH₃ at C2 & C3-N(CH₃)₂ at C4
Electronic Effect Strong electron-donating (resonance from NH₂ and induction from CH₃ groups)Very strong electron-donating (resonance from N(CH₃)₂)
Steric Hindrance Moderate steric hindrance at the pyridine nitrogen due to ortho-methyl groupMinimal steric hindrance at the pyridine nitrogen
Inferred Basicity HighVery High
Inferred Catalytic Activity Expected to be a good catalystEstablished as a highly active "super catalyst"[1]

Experimental Protocols: A Proposed Method for Direct Comparison

To empirically determine and compare the catalytic activities, a standardized experimental protocol is essential. The following methodology outlines a representative acylation reaction that could be used for a head-to-head comparison.

Objective: To compare the catalytic efficiency of this compound and DMAP in the esterification of a sterically hindered alcohol.

Reaction: Acylation of 1-adamantanol with acetic anhydride.

Materials:

  • 1-Adamantanol

  • Acetic Anhydride

  • This compound

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • To two separate oven-dried round-bottom flasks, add 1-adamantanol (1.0 mmol), dichloromethane (5 mL), and the internal standard (0.5 mmol).

  • To the first flask, add this compound (0.1 mmol, 10 mol%).

  • To the second flask, add DMAP (0.1 mmol, 10 mol%).

  • Stir both mixtures at room temperature for 5 minutes.

  • To each flask, add acetic anhydride (1.2 mmol) and start monitoring the reaction by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, etc.).

  • Quench each aliquot by adding it to a vial containing saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Analyze the filtrate by GC or HPLC to determine the conversion of 1-adamantanol and the yield of 1-adamantyl acetate.

  • Plot the reaction progress (yield vs. time) for both catalysts to compare their rates and overall efficiency.

Visualizing the Catalytic Pathways

The following diagrams illustrate the established catalytic cycle for DMAP and a proposed, analogous cycle for this compound in an acylation reaction.

DMAP_Catalytic_Cycle cluster_cycle Catalytic Cycle DMAP DMAP Acylpyridinium [R-CO-DMAP]⁺ (N-Acylpyridinium Intermediate) DMAP->Acylpyridinium + Acylating Agent AcylatingAgent R-CO-O-CO-R (Acylating Agent) Product R-CO-OR' (Ester Product) Acylpyridinium->Product + Nucleophile Nucleophile R'-OH (Nucleophile) RegeneratedDMAP DMAP Product->RegeneratedDMAP - Catalyst Dimethylpyridinamine_Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle Catalyst 2,3-Dimethyl- pyridin-4-amine Acylpyridinium [R-CO-Catalyst]⁺ (N-Acylpyridinium Intermediate) Catalyst->Acylpyridinium + Acylating Agent AcylatingAgent R-CO-O-CO-R (Acylating Agent) Product R-CO-OR' (Ester Product) Acylpyridinium->Product + Nucleophile Nucleophile R'-OH (Nucleophile) RegeneratedCatalyst 2,3-Dimethyl- pyridin-4-amine Product->RegeneratedCatalyst - Catalyst

References

Navigating the Catalytic Landscape of Substituted Aminopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. This guide provides a comparative analysis of substituted aminopyridines as catalysts, with a focus on the well-established 4-(Dimethylamino)pyridine (DMAP) and a discussion on the anticipated role of lesser-known derivatives like 2,3-Dimethylpyridin-4-amine.

While extensive research validates the catalytic prowess of DMAP, literature on many of its substituted analogues, including this compound, is sparse. Consequently, this guide will leverage the comprehensive understanding of DMAP's reaction mechanisms to infer the potential catalytic behavior of such derivatives and to propose a framework for their experimental validation.

The Archetype of Aminopyridine Catalysis: 4-(Dimethylamino)pyridine (DMAP)

4-(Dimethylamino)pyridine is a highly efficient nucleophilic catalyst extensively used in organic synthesis.[1][2] Its catalytic activity is significantly greater than that of its parent compound, pyridine, due to the electron-donating effect of the dimethylamino group at the 4-position, which increases the nucleophilicity of the pyridyl nitrogen.[3]

DMAP is a choice catalyst for a variety of transformations, including:

  • Esterifications with anhydrides[3]

  • Acylation reactions[4]

  • The Baylis-Hillman reaction[2]

  • Hydrosilylations[2]

  • Tritylation[2]

  • The Steglich rearrangement[2]

The Mechanism of DMAP in Acylation Reactions

The role of DMAP in acylation reactions is well-documented.[3][5] The catalytic cycle, illustrated below, involves the initial reaction of DMAP with an acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the ester and the regeneration of the DMAP catalyst.

DMAP_Acylation_Mechanism cluster_activation Catalyst Activation cluster_esterification Ester Formation cluster_regeneration Catalyst Regeneration DMAP DMAP Acylpyridinium_Intermediate [DMAP-C(O)-R]+ X- DMAP->Acylpyridinium_Intermediate Nucleophilic Attack Acylating_Agent R-C(O)-X Acylating_Agent->Acylpyridinium_Intermediate Ester R-C(O)-OR' Acylpyridinium_Intermediate->Ester Nucleophilic Attack by Alcohol Protonated_DMAP [DMAP-H]+ Acylpyridinium_Intermediate->Protonated_DMAP Alcohol R'-OH Alcohol->Ester Protonated_DMAP->DMAP Deprotonation Base Base (e.g., Et3N) Base->DMAP

Figure 1: Catalytic cycle of DMAP in an acylation reaction.

The Influence of Substituents on Catalytic Activity

The electronic and steric properties of substituents on the pyridine ring play a crucial role in modulating the catalytic activity of aminopyridines.

  • Electronic Effects: Electron-donating groups, such as alkyl groups, at positions that can resonance-stabilize a positive charge on the pyridyl nitrogen (positions 2, 4, and 6) are expected to enhance nucleophilicity and, therefore, catalytic activity. Conversely, electron-withdrawing groups generally decrease catalytic efficacy.[6]

  • Steric Effects: Bulky substituents near the catalytic nitrogen atom can hinder its approach to the electrophile, thereby reducing the reaction rate.

Hypothetical Role of this compound

  • Electronic Effects: The two methyl groups at the 2 and 3 positions are electron-donating. The methyl group at the 2-position can participate in resonance stabilization of the positive charge on the nitrogen in the N-acylpyridinium intermediate, which should enhance its formation. The methyl group at the 3-position will have a weaker inductive donating effect. Overall, the electronic effects of the two methyl groups are expected to make this compound a more potent catalyst than pyridine, and potentially comparable to or slightly different from DMAP.

  • Steric Effects: The methyl group at the 2-position introduces steric hindrance around the pyridyl nitrogen. This could potentially slow down the rate of reaction with the acylating agent compared to the less hindered DMAP.

Therefore, a trade-off between enhanced electronics and increased steric hindrance would likely govern the overall catalytic efficiency of this compound.

Comparative Performance of Substituted Pyridines

To provide a framework for evaluating the potential of this compound, it is useful to compare the catalytic activity of known substituted pyridines.

CatalystSubstituent(s)Electronic EffectRelative Catalytic Activity
PyridineNoneReferenceBase
4-Cyanopyridine4-CNElectron-withdrawingLower than pyridine[6]
4-Carboxypyridine4-COOHElectron-withdrawingLower than pyridine[6]
4-(Dimethylamino)pyridine (DMAP) 4-N(CH₃)₂ Strongly electron-donating Significantly higher than pyridine [6]
This compound (Hypothetical)2-CH₃, 3-CH₃Electron-donatingPredicted to be higher than pyridine, but relative performance to DMAP is uncertain without experimental data.

Experimental Validation Workflow

For a comprehensive validation of this compound's role in a reaction mechanism, a systematic experimental approach is necessary.

validation_workflow Start Start Reaction_Setup Set up model reaction (e.g., esterification) Start->Reaction_Setup Catalyst_Screening Screen catalysts: - this compound - DMAP (positive control) - Pyridine (baseline) - No catalyst (negative control) Reaction_Setup->Catalyst_Screening Data_Collection Monitor reaction progress: - TLC, GC, or LC-MS - Determine initial rates and yield Catalyst_Screening->Data_Collection Kinetic_Studies Perform kinetic studies: - Vary substrate and catalyst concentrations - Determine reaction order Data_Collection->Kinetic_Studies Mechanistic_Investigation Mechanistic Probes: - Isotope labeling studies - Spectroscopic identification of intermediates (NMR, IR) Kinetic_Studies->Mechanistic_Investigation Analysis Analyze data to determine: - Relative catalytic activity - Rate-determining step - Plausible reaction mechanism Mechanistic_Investigation->Analysis Conclusion Conclusion Analysis->Conclusion

Figure 2: Proposed experimental workflow for validating the catalytic role of this compound.
Key Experimental Protocols

1. General Procedure for Catalyst Screening in Acylation: To a solution of the alcohol (1.0 mmol) and the catalyst (0.1 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) at 0 °C is added acetic anhydride (1.2 mmol). The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography. The yield of the isolated product is then determined.

2. Kinetic Studies Protocol: A series of reactions are set up with varying concentrations of the alcohol, acetic anhydride, and the catalyst. Aliquots are taken at regular time intervals and quenched. The concentration of the product is determined by a calibrated analytical technique (e.g., GC with an internal standard). The initial rate of the reaction is determined from the slope of the concentration versus time plot. By systematically varying the concentration of each reactant, the order of the reaction with respect to each component can be determined, providing insight into the rate-determining step.

Alternatives to Aminopyridine Catalysts

While substituted aminopyridines are effective, other classes of catalysts can be employed for similar transformations. The choice of an alternative often depends on the specific reaction, substrate scope, and desired reaction conditions.

Catalyst ClassExamplesGeneral Applications
Tertiary AminesTriethylamine (TEA), Diisopropylethylamine (DIPEA)[7]General base catalysts, often used in conjunction with other catalysts.
N-Heterocyclic Carbenes (NHCs)Imidazolium-based carbenesAcylation, benzoin condensation, polymerization.
PhosphinesTriphenylphosphineAcylation, Mitsunobu reaction, Wittig reaction.
Organometallic CatalystsTin or Titanium alkoxidesTransesterification reactions.

Conclusion

While 4-(Dimethylamino)pyridine remains the gold standard for many applications requiring a nucleophilic aminopyridine catalyst, the exploration of its substituted analogues is a fertile ground for discovering catalysts with potentially unique reactivity and selectivity. Although direct experimental evidence for the catalytic role of this compound is currently lacking, a systematic investigation based on the established principles of aminopyridine catalysis can elucidate its potential. The comparative data and experimental frameworks provided in this guide offer a robust starting point for researchers to validate and potentially harness the catalytic capabilities of this and other novel aminopyridine derivatives.

References

comparative study of 2,3-Dimethylpyridin-4-amine and other pyridine catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 2,3-Dimethylpyridin-4-amine and Other Pyridine Catalysts in Acylation Reactions

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical factor in the efficiency and success of chemical syntheses. Pyridine and its derivatives are a versatile class of catalysts, widely employed in acylation reactions to facilitate the formation of esters and amides. This guide provides a comparative analysis of this compound alongside other common pyridine-based catalysts, offering insights into their performance based on established structure-activity relationships and available experimental data.

The Role of Pyridine Catalysts in Acylation

Pyridine catalysts accelerate acylation reactions, most notably the esterification of alcohols and amination of carboxylic acids, through a nucleophilic catalysis pathway. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent, leading to the formation of the desired ester or amide and regeneration of the pyridine catalyst.[1][2] The efficiency of this process is significantly influenced by the electronic and steric properties of substituents on the pyridine ring.

Comparative Analysis of Catalytic Performance

While direct, side-by-side quantitative data for the catalytic performance of this compound is not extensively available in published literature, a strong inference of its activity can be drawn from the well-documented effects of substituents on the catalytic efficacy of 4-aminopyridines. The following table summarizes the key characteristics and expected performance of this compound in comparison to other widely used pyridine catalysts.

Table 1: Comparison of Pyridine-Based Catalysts in Acylation Reactions

CatalystStructureKey FeaturesExpected Catalytic Performance
Pyridine - Parent heterocyclic compound- Moderate basicity and nucleophilicityBaseline catalytic activity. Often requires higher temperatures and longer reaction times.[1]
4-(Dimethylamino)pyridine (DMAP) - Strong electron-donating dimethylamino group at the 4-position- High nucleophilicity and basicityThe gold standard for acylation catalysis. Exhibits significantly higher catalytic activity compared to pyridine, often by orders of magnitude.[3]
4-(Pyrrolidino)pyridine (PPY) - Cyclic amine at the 4-position- Enhanced nucleophilicity due to the electron-donating nature of the pyrrolidino groupGenerally exhibits even higher catalytic activity than DMAP in many acylation reactions.
This compound (2,3-DMAP) - Electron-donating amino group at the 4-position- Two methyl groups at the 2 and 3-positionsExpected to be a highly active catalyst, likely comparable to or slightly less active than DMAP. The electron-donating effect of the methyl groups should enhance the nucleophilicity of the pyridine nitrogen. However, the methyl group at the 2-position may introduce some steric hindrance, potentially impacting the reaction rate with bulky substrates.
2,6-Lutidine - Two methyl groups flanking the nitrogen atom- Increased basicity compared to pyridine, but sterically hinderedPrimarily used as a non-nucleophilic base to scavenge acid byproducts. Its catalytic activity in nucleophilic catalysis is significantly lower than pyridine due to steric hindrance around the nitrogen.

Experimental Protocols

To facilitate a standardized comparison of catalytic performance, the following detailed experimental protocols for the acylation of a model alcohol are provided.

Protocol 1: General Procedure for Acylation using Pyridine as a Catalyst/Solvent

This protocol is a general method for the O-acetylation of a hydroxyl-containing compound where pyridine serves as both the catalyst and the solvent.[1][4]

Materials:

  • Alcohol (1.0 eq)

  • Acetic Anhydride (1.5 - 2.0 eq per hydroxyl group)

  • Pyridine (anhydrous, sufficient to dissolve the alcohol)

  • Toluene

  • Dichloromethane or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 - 2.0 eq per hydroxyl group) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by chromatography if necessary.

Protocol 2: Comparative Kinetic Analysis of Acylation Catalyzed by DMAP and this compound

This protocol outlines a method for comparing the catalytic efficiency of different pyridine-based catalysts by monitoring the reaction kinetics.

Materials:

  • A model secondary alcohol (e.g., 1-phenylethanol, 1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Catalyst (DMAP or this compound, 0.1 eq)

  • Triethylamine (a non-nucleophilic base, 1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Prepare stock solutions of 1-phenylethanol, acetic anhydride, the catalyst (DMAP or this compound), triethylamine, and the internal standard in anhydrous dichloromethane of known concentrations.

  • In a reaction vessel maintained at a constant temperature (e.g., 25 °C), combine the solutions of the alcohol, triethylamine, and the internal standard.

  • Initiate the reaction by adding the acetic anhydride and catalyst solutions.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a small amount of a primary amine like piperidine).

  • Analyze the quenched aliquots by Gas Chromatography (GC) to determine the concentration of the product (1-phenylethyl acetate) and the remaining starting material.

  • Plot the concentration of the product versus time to determine the initial reaction rate for each catalyst.

  • Compare the initial rates to determine the relative catalytic activity.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the catalytic cycle of pyridine derivatives in acylation and a general experimental workflow.

Catalytic_Cycle AcylatingAgent Acylating Agent (e.g., Ac₂O) Intermediate N-Acylpyridinium Intermediate AcylatingAgent->Intermediate + Catalyst Catalyst Pyridine Catalyst (e.g., 2,3-DMAP) Ester Ester Product (R-O-Ac) Intermediate->Ester + Alcohol Alcohol Alcohol (R-OH) RegeneratedCatalyst Regenerated Catalyst Ester->RegeneratedCatalyst + H⁺

Caption: Catalytic cycle of pyridine derivatives in acylation reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactants Dissolve Alcohol & Catalyst in Solvent Cooling Cool to 0 °C Reactants->Cooling Addition Add Acylating Agent Cooling->Addition Stirring Stir at Room Temp. Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction & Washes Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purification Drying->Purification

Caption: General experimental workflow for a pyridine-catalyzed acylation reaction.

Conclusion

The catalytic activity of pyridine derivatives in acylation reactions is a well-established and powerful tool in organic synthesis. While 4-(dimethylamino)pyridine (DMAP) remains a benchmark catalyst, the structural features of this compound suggest it is also a highly effective catalyst. The electron-donating amino and methyl groups are expected to enhance its nucleophilicity, leading to high reaction rates. The potential for minor steric hindrance from the 2-methyl group may influence its effectiveness with particularly bulky substrates, an aspect that warrants further experimental investigation. The provided protocols offer a framework for researchers to conduct their own comparative studies and select the optimal catalyst for their specific synthetic needs.

References

kinetic studies of reactions catalyzed by 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Efficiency of Pyridine-Based Catalysts in Acylation Reactions, with a Focus on 4-(Dimethylamino)pyridine (DMAP) Analogs

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is crucial for efficient and selective chemical transformations. This guide provides a comprehensive comparison of the catalytic efficiency of various pyridine-based catalysts in acylation reactions, with a focus on the widely used 4-(Dimethylamino)pyridine (DMAP) and its structural analogs. While kinetic data for 2,3-Dimethylpyridin-4-amine is not extensively available in published literature, the data presented for the closely related DMAP provides a strong benchmark for understanding the performance of this class of catalysts.

Comparative Analysis of Catalytic Efficiency

The efficacy of pyridine-based catalysts is often evaluated by comparing their reaction rates in acylation reactions. The catalytic activity is closely linked to the nucleophilicity of the pyridine nitrogen, which attacks the acylating agent to form a highly reactive acylpyridinium intermediate. The electronic and steric properties of substituents on the pyridine ring significantly influence this catalytic activity.

Below is a summary of quantitative data from various studies, highlighting the relative performance of different catalysts in acylation reactions. It is important to note that direct comparison of absolute values can be challenging due to varying reaction conditions. However, the presented data provides a clear trend in catalytic activity.

CatalystReactionRelative Rate ConstantSource
PyridineAcylation of m-chloroaniline with benzoyl chloride1.80[1]
4-MethylpyridineAcylation of m-chloroaniline with benzoyl chloride10.0[1]
4-(Dimethylamino)pyridine (DMAP) Acylation of m-chloroaniline with benzoyl chloride10,600 [1]
Tricyclic Triaminopyridine (Catalyst 5)Esterification of tertiary alcohols~6 times more effective than DMAP
Tricyclic Triaminopyridine (Catalyst 6)Esterification of tertiary alcohols~6 times more effective than DMAP

Reaction Mechanism and Experimental Workflows

The catalytic cycle of DMAP in acylation reactions serves as a representative model for this class of catalysts. The mechanism involves the formation of a key intermediate, the N-acylpyridinium ion, which is a much more potent acylating agent than the initial acid anhydride.

Catalytic Cycle of DMAP in Acylation

DMAP_Catalysis DMAP DMAP Acylpyridinium [R-C(O)-DMAP]⁺ R-COO⁻ DMAP->Acylpyridinium Nucleophilic Attack AcylAnhydride R-C(O)O(O)C-R AcylAnhydride->Acylpyridinium Ester R-C(O)OR' Acylpyridinium->Ester Acyl Transfer ProtonatedDMAP DMAP-H⁺ Acylpyridinium->ProtonatedDMAP Alcohol R'-OH Alcohol->Ester ProtonatedDMAP->DMAP Regeneration Base Auxiliary Base (e.g., Et₃N) Base->ProtonatedDMAP ProtonatedBase Base-H⁺ Base->ProtonatedBase

Caption: Catalytic cycle of DMAP in the acylation of an alcohol.

Experimental Workflow for Kinetic Analysis

A generalized workflow for determining the kinetic parameters of a pyridine-catalyzed acylation reaction is outlined below. This workflow can be adapted to compare the efficacy of different catalysts under standardized conditions.

Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Reactants Prepare stock solutions: - Alcohol - Acylating agent - Catalyst - Internal Standard Setup Set up reaction vessel in a thermostated bath Reactants->Setup Initiate Initiate reaction by adding the final reactant Setup->Initiate Sample Withdraw aliquots at timed intervals Initiate->Sample Quench Quench the reaction in the aliquot Sample->Quench Analysis Analyze aliquots by GC or HPLC to determine product concentration Quench->Analysis Plot Plot [Product] vs. time to determine initial rate Analysis->Plot Kinetics Determine reaction order and rate constants Plot->Kinetics

Caption: General workflow for a kinetic study of a catalyzed acylation reaction.

Detailed Experimental Protocols

To ensure reproducible and comparable results, it is essential to follow a standardized experimental protocol. The following is a general procedure for the O-acetylation of a secondary alcohol, which can be adapted for comparing different pyridine-based catalysts.

Objective: To determine the initial rate of the acetylation of a secondary alcohol (e.g., 1-phenylethanol) with acetic anhydride, catalyzed by a pyridine derivative.

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Acetic anhydride

  • Pyridine-based catalyst (e.g., DMAP, this compound)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Thermostated reaction vessel with a magnetic stirrer

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column

  • Microsyringes for sampling

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the alcohol, acetic anhydride, catalyst, and internal standard in the chosen anhydrous solvent. The concentrations should be chosen to achieve the desired final reaction concentrations.

  • Reaction Setup:

    • In a dry, thermostated reaction vessel equipped with a magnetic stir bar, add the calculated volumes of the alcohol and internal standard stock solutions.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding the acetic anhydride and catalyst stock solutions simultaneously. Start a timer immediately upon addition.

    • At regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a microsyringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution (e.g., 1 mL of saturated aqueous sodium bicarbonate).

  • Sample Analysis:

    • Extract the quenched sample with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over the drying agent.

    • Analyze the organic layer by GC or HPLC to determine the concentration of the product (the acetylated alcohol) relative to the internal standard.

  • Data Analysis:

    • Construct a calibration curve for the product to convert the peak area ratio (product/internal standard) to concentration.

    • Plot the concentration of the product versus time.

    • The initial reaction rate is determined from the initial slope of this plot.

    • By varying the initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component and the rate constant can be determined. The reaction is often found to be first-order with respect to the acetic anhydride, the alcohol, and the catalyst.[2][3]

Conclusion

The catalytic activity of pyridine-based nucleophiles, particularly DMAP and its analogs, is of significant interest in organic synthesis. While specific kinetic data for this compound remains to be extensively documented, the provided framework for comparison with the well-studied DMAP offers a valuable resource for researchers. The presented data highlights the dramatic increase in catalytic activity achieved with the introduction of an amino group at the 4-position of the pyridine ring. For professionals in drug development and other scientific fields, a systematic kinetic evaluation using the outlined protocols will enable an informed selection of the most efficient catalyst for a given acylation reaction, ultimately leading to optimized and more sustainable chemical processes.

References

A Comparative Guide to Purity Assessment of Synthesized 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is of paramount importance. Impurities can significantly alter the efficacy, safety, and stability of the final drug product. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2,3-Dimethylpyridin-4-amine, a key intermediate in pharmaceutical synthesis. The performance of a hypothetically synthesized batch is compared against a commercial reference standard.

Data Presentation: A Comparative Analysis

The purity of a synthesized batch of this compound was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The results are compared with a commercially available reference standard.

Table 1: Comparison of Purity Assessment Methods for this compound

Analytical TechniqueSynthesized Batch PurityReference Standard PurityKey Observations
HPLC (Area %) 98.7%≥99.5%The synthesized batch shows a major peak corresponding to this compound and two minor impurity peaks.
GC-MS (Area %) 98.5%≥99.5%Confirms the presence of the main compound and identifies a volatile impurity related to the starting material.
¹H qNMR (mol/mol %) 98.9% (using an internal standard)≥99.5%Provides a highly accurate molar purity and helps in identifying and quantifying proton-containing impurities.
DSC (% Purity) 98.2%≥99.5%Determines absolute purity based on the melting point depression caused by impurities.

Table 2: Impurity Profile of Synthesized this compound

ImpurityPotential SourceHPLC Retention Time (min)GC-MS Identification
Impurity A Unreacted Starting Material2.52,3-Lutidine
Impurity B Side Reaction Product4.8Isomeric aminopyridine
Residual Solvent Synthesis/Purification-Toluene

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can serve as a starting point for researchers and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile compounds and provides structural information for impurity identification.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : 250°C.

  • Oven Program : Start at 100°C, ramp to 280°C.

  • Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or methanol. Derivatization may be necessary for polar amines to improve peak shape and volatility.

  • Data Analysis : Purity is calculated from the peak area percentage in the total ion chromatogram (TIC). Mass spectra are used to identify impurities by comparing them to spectral libraries.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the molar concentration of an analyte against a certified internal standard.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : A certified reference material with a known purity and non-overlapping signals with the analyte (e.g., maleic acid).

  • Solvent : A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation : Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition : Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring complete relaxation of all relevant nuclei.

  • Purity Calculation : The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of absolute purity based on the van't Hoff equation.

  • Instrumentation : A calibrated differential scanning calorimeter.

  • Sample Pans : Hermetically sealed aluminum pans.

  • Heating Rate : A slow heating rate (e.g., 1-2°C/min) across the melting range of the substance.

  • Atmosphere : Inert atmosphere (e.g., nitrogen).

  • Sample Preparation : Accurately weigh a small amount of the sample (1-3 mg) into the sample pan.

  • Purity Calculation : The instrument software calculates the purity based on the shape of the melting endotherm.

Mandatory Visualization

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_comparison Comparison & Reporting Synthesized_Compound Synthesized this compound HPLC HPLC Synthesized_Compound->HPLC GCMS GC-MS Synthesized_Compound->GCMS qNMR qNMR Synthesized_Compound->qNMR DSC DSC Synthesized_Compound->DSC Data_Comparison Data Comparison HPLC->Data_Comparison GCMS->Data_Comparison qNMR->Data_Comparison DSC->Data_Comparison Reference_Standard Reference Standard Reference_Standard->Data_Comparison Purity_Report Purity Report Data_Comparison->Purity_Report

Workflow for Purity Assessment

Analytical_Technique_Selection Start Start: Assess Purity of Synthesized Compound Impurity_Type Nature of Impurities? Start->Impurity_Type Volatile Volatile/Thermally Stable? Impurity_Type->Volatile Known HPLC Use HPLC for general purity and non-volatile impurities Impurity_Type->HPLC Unknown/Mixed Volatile->HPLC No GCMS Use GC-MS for volatile impurities and identification Volatile->GCMS Yes Quantification_Need Need Absolute Molar Purity? Thermal_Purity Need Absolute Purity by Thermal Method? Quantification_Need->Thermal_Purity No qNMR Use qNMR for absolute molar purity Quantification_Need->qNMR Yes DSC Use DSC for absolute purity of crystalline solids Thermal_Purity->DSC Yes End End: Comprehensive Purity Profile Thermal_Purity->End No HPLC->Quantification_Need GCMS->Quantification_Need qNMR->End DSC->End

Selecting the Appropriate Analytical Technique

Comparison with Alternatives

Each analytical technique offers unique advantages for purity assessment.

  • HPLC is highly versatile and the most common method for routine purity analysis in the pharmaceutical industry due to its high resolution and sensitivity for a wide range of compounds.

  • GC-MS is unparalleled for the identification of volatile impurities, such as residual solvents and starting materials, which are common in synthesized compounds.

  • qNMR provides an absolute measure of purity on a molar basis without the need for a specific reference standard for the analyte itself, making it a powerful tool for characterizing new chemical entities.

  • DSC is a valuable technique for determining the absolute purity of highly crystalline materials and can detect impurities that are structurally very similar to the main component and may be difficult to resolve by chromatographic methods.

Conclusion

A combination of orthogonal analytical techniques is essential for a comprehensive assessment of the purity of synthesized this compound. While HPLC provides a robust method for routine quality control, techniques like GC-MS, qNMR, and DSC are crucial for identifying and quantifying a full range of potential impurities. This multi-faceted approach ensures the high quality and reliability of the synthesized compound for its intended use in research and drug development.

A Spectroscopic Comparative Analysis of 2,3-Dimethylpyridin-4-amine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,3-Dimethylpyridin-4-amine and a selection of its structural analogues. The objective is to offer a comprehensive reference for the identification, characterization, and further development of this class of compounds, which holds significant potential in medicinal chemistry. The data presented herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction

This compound belongs to the aminopyridine class of heterocyclic compounds. Aminopyridines are recognized for their diverse biological activities, most notably as potassium channel blockers. This action can modulate neuronal excitability and neurotransmitter release, making them valuable tools in neuroscience research and as therapeutic agents for certain neurological disorders. The analogues included in this guide feature variations in the substitution pattern on the pyridine ring, allowing for an examination of how these structural modifications influence their spectroscopic properties. Understanding these structure-spectroscopy relationships is crucial for the unambiguous identification of these compounds and for guiding the synthesis of new derivatives with tailored biological activities.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its analogues. Direct experimental data for this compound is limited in the public domain; therefore, the presented data for this compound is inferred based on the analysis of its analogues where noted.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-2H-3H-5H-6-CH₃-NH₂OtherSolvent
This compound --~6.5-6.7~7.8-8.0~2.1 (2-Me), ~2.3 (3-Me)broad sCDCl₃
2-Methylpyridin-4-amine-6.456.297.922.204.60CDCl₃
3-Methylpyridin-4-amine7.94-6.577.942.084.45CDCl₃
2,5-Dimethylpyridin-4-amine-6.48-7.852.35 (2-Me), 2.05 (5-Me)4.30CDCl₃
2,6-Dimethylpyridin-4-amine-6.25 (s)6.25 (s)-2.38 (s)4.15 (s)CDCl₃
N,N-Dimethylpyridin-4-amine8.16 (d)6.63 (d)6.63 (d)8.16 (d)2.98 (s, N-Me₂)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2C-3C-4C-5C-6-CH₃OtherSolvent
This compound ~155~120~150~108~148~20 (2-Me), ~15 (3-Me)CDCl₃
2-Methylpyridin-4-amine157.9110.9151.2113.8149.224.5DMSO-d₆
3-Methylpyridin-4-amine146.1123.5149.8119.5146.117.4DMSO-d₆
2,5-Dimethylpyridin-4-amine155.8111.7150.1121.3148.023.9 (2-Me), 16.8 (5-Me)DMSO-d₆
2,6-Dimethylpyridin-4-amine156.5108.2151.8108.2156.524.2DMSO-d₆
N,N-Dimethylpyridin-4-amine150.1106.8155.3106.8150.139.3 (N-Me₂)CDCl₃

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compoundν(N-H)δ(N-H)ν(C=N), ν(C=C)ν(C-N)Other Key Bands
This compound ~3400-3200~1620~1600, ~1500~1300C-H stretching and bending
2-Methylpyridin-4-amine3420, 332016301595, 15001310
3-Methylpyridin-4-amine3430, 331016251590, 15101290
2,5-Dimethylpyridin-4-amine3410, 330016201585, 14901305
2,6-Dimethylpyridin-4-amine3450, 332016401600, 15601280
N,N-Dimethylpyridin-4-amine--1605, 15101220C-H stretching of N-Me₂ at ~2800-2950

Table 4: Mass Spectrometry and UV-Vis Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)λmax (nm)Solvent
This compound C₇H₁₀N₂122.17122 (M⁺), 107 (M⁺-CH₃)~250-260Methanol
2-Methylpyridin-4-amineC₆H₈N₂108.14108 (M⁺), 93 (M⁺-CH₃)253Ethanol
3-Methylpyridin-4-amineC₆H₈N₂108.14108 (M⁺), 93 (M⁺-CH₃)255Ethanol
2,5-Dimethylpyridin-4-amineC₇H₁₀N₂122.17122 (M⁺), 107 (M⁺-CH₃)260Ethanol
2,6-Dimethylpyridin-4-amineC₇H₁₀N₂122.17122 (M⁺), 107 (M⁺-CH₃)258Ethanol
N,N-Dimethylpyridin-4-amineC₇H₁₀N₂122.17122 (M⁺), 107 (M⁺-N(CH₃)₂)256Methanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may vary depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width usually covers 0-200 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/ATR crystal) is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹), typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A baseline is recorded using a cuvette containing the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum plots absorbance versus wavelength (nm).

Potential Signaling Pathway

Aminopyridines are well-documented blockers of voltage-gated potassium (K⁺) channels. By inhibiting the efflux of potassium ions, these compounds can prolong the repolarization phase of the action potential in excitable cells like neurons. This can lead to an increased influx of calcium ions (Ca²⁺) through voltage-gated calcium channels, subsequently enhancing the release of neurotransmitters. Furthermore, studies have suggested the involvement of other signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway and the P2X7 receptor pathway, in the cellular responses to aminopyridines.[1][2]

Aminopyridine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space K_channel Voltage-Gated K⁺ Channel K_ion K⁺ Efflux Ca_channel Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Activation P2X7_receptor P2X7 Receptor P2X7_receptor->Ca_ion Aminopyridine This compound & Analogues Aminopyridine->K_channel Inhibition Aminopyridine->P2X7_receptor Modulation ERK_pathway ERK1/2 Pathway Aminopyridine->ERK_pathway Activation Vesicle_fusion Neurotransmitter Release Ca_ion->Vesicle_fusion Apoptosis Apoptosis Ca_ion->Apoptosis Cellular_response Cellular Response ERK_pathway->Cellular_response Vesicle_fusion->Cellular_response Apoptosis->Cellular_response

References

mechanistic investigation of 2,3-Dimethylpyridin-4-amine catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleophilic catalysis, 4-(Dimethylamino)pyridine (DMAP) has long been revered as a benchmark for its exceptional efficiency in a myriad of chemical transformations, most notably in acylation reactions. This guide provides a detailed mechanistic investigation of a closely related structural analog, 2,3-Dimethylpyridin-4-amine, and offers a comparative perspective against established catalysts. While direct, extensive experimental data for this compound is limited in publicly available literature, this report leverages the well-documented mechanism of DMAP to infer its catalytic behavior and presents a framework for its evaluation.

Core Catalytic Principles: The Nucleophilic Pathway

The catalytic prowess of 4-aminopyridine derivatives in reactions like esterification and amidation stems from their ability to act as potent nucleophilic catalysts. The generally accepted mechanism, exemplified by DMAP, involves a nucleophilic catalysis pathway. This pathway is significantly more efficient than a simple base catalysis mechanism.

The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen on the electrophilic acylating agent (e.g., an acid anhydride). This initial step forms a highly reactive N-acylpyridinium intermediate. This intermediate is substantially more electrophilic than the starting acylating agent, rendering it highly susceptible to attack by a nucleophile, such as an alcohol or an amine. The subsequent nucleophilic attack leads to the formation of the desired product and regenerates the catalyst, allowing it to re-enter the catalytic cycle. Theoretical and experimental studies have strongly supported this nucleophilic catalysis pathway for DMAP-catalyzed acylations.[1][2]

Comparative Performance Analysis

Due to a lack of specific published kinetic and yield data for this compound, a direct quantitative comparison with other catalysts is challenging. However, we can infer its potential performance based on structure-activity relationships. The introduction of two methyl groups at the 2 and 3 positions of the pyridine ring, adjacent to the nitrogen atom, is expected to influence both the electronic and steric properties of the catalyst.

Electronic Effects: The methyl groups are weakly electron-donating, which should slightly increase the electron density on the pyridine nitrogen, potentially enhancing its nucleophilicity compared to unsubstituted 4-aminopyridine. However, this effect is likely to be less pronounced than the strong electron-donating effect of the dimethylamino group in DMAP.

Steric Effects: The presence of the methyl groups at the C2 and C3 positions introduces steric hindrance around the catalytically active pyridine nitrogen. This steric bulk could impede the initial attack on the acylating agent and the subsequent approach of the nucleophile to the N-acylpyridinium intermediate, potentially leading to lower reaction rates compared to the less hindered DMAP.

For a comprehensive comparison, a standardized experimental protocol is essential to empirically determine and compare the catalytic activity.

Table 1: Hypothetical Performance Comparison in a Model Acylation Reaction

CatalystRoleSubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)
This compound Nucleophilic Catalyst1-PhenylethanolAcetic AnhydrideDichloromethane2512Data not available
4-(Dimethylamino)pyridine (DMAP) Nucleophilic Catalyst1-PhenylethanolAcetic AnhydrideDichloromethane252>95
Pyridine Base/Weak Nucleophilic Catalyst1-PhenylethanolAcetic AnhydrideDichloromethane2524<10
Triethylamine (TEA) Base1-PhenylethanolAcetic AnhydrideDichloromethane2524<5

Note: The data for DMAP, Pyridine, and TEA are based on established catalytic activities. The entry for this compound highlights the current data gap.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound catalysis, based on standard procedures for similar catalysts.

General Protocol for a Catalytic Acylation Reaction

This protocol describes a typical procedure for the acylation of a secondary alcohol using a pyridine-based catalyst.

Materials:

  • Substrate (e.g., 1-Phenylethanol)

  • Acylating Agent (e.g., Acetic Anhydride)

  • Catalyst (e.g., this compound, DMAP)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine, if required to neutralize acid byproduct)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 eq).

  • Dissolve the substrate in the anhydrous solvent.

  • Add the catalyst (0.05 - 0.1 eq).

  • If necessary, add a non-nucleophilic base (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 - 1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by an appropriate technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Protocol for Kinetic Analysis

To quantitatively assess the catalytic activity, a kinetic study can be performed by monitoring the reaction progress over time.

Procedure:

  • Prepare stock solutions of the substrate, acylating agent, catalyst, and internal standard in the chosen anhydrous solvent.

  • In a reaction vessel maintained at a constant temperature, combine the substrate, catalyst, and internal standard.

  • Initiate the reaction by adding the acylating agent.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a large volume of a suitable quenching agent like methanol for anhydride reactions).

  • Analyze the quenched aliquots by a calibrated analytical technique (e.g., GC or HPLC) to determine the concentration of the product and the remaining substrate.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

  • Repeat the experiment with varying concentrations of the substrate, acylating agent, and catalyst to determine the reaction order with respect to each component.

Visualizing the Catalytic Mechanism

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst This compound Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate + Acylating Agent AcylatingAgent R-C(O)-X Product R-C(O)-Nu Intermediate->Product + Nucleophile Nucleophile Nu-H RegeneratedCatalyst This compound Product->RegeneratedCatalyst - Catalyst

Caption: Proposed nucleophilic catalytic cycle for this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Substrate, Solvent, Catalyst) Start->Setup Addition Addition of Acylating Agent Setup->Addition Reaction Reaction Monitoring (TLC, GC, LC-MS) Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a catalyzed acylation reaction.

Logical_Relationship Catalyst Catalyst Structure (this compound) Properties Electronic & Steric Properties Catalyst->Properties Activity Catalytic Activity (Rate, Yield) Properties->Activity Mechanism Reaction Mechanism (Nucleophilic vs. Base Catalysis) Activity->Mechanism Mechanism->Catalyst Feedback for Catalyst Design

Caption: Logical relationship between catalyst structure, properties, and performance.

References

Benchmarking 2,3-Dimethylpyridin-4-amine: A Comparative Guide to Emerging Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the quest for more efficient, selective, and robust catalysts is a perpetual endeavor. For decades, 4-(Dimethylamino)pyridine (DMAP) has been a cornerstone nucleophilic catalyst, particularly in acylation and esterification reactions. This guide provides a comparative analysis of 2,3-Dimethylpyridin-4-amine, a structural analog of DMAP, against both the established benchmark and novel catalytic systems. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize existing synthetic routes or explore innovative catalytic approaches.

Due to a lack of direct, side-by-side experimental comparisons of this compound in the current literature, this guide offers a robust, inferential comparison based on well-established principles of structure-activity relationships in nucleophilic pyridine catalysts. The analysis is supported by experimental data for benchmark and alternative catalysts in representative reactions.

The Established Benchmark: 4-(Dimethylamino)pyridine (DMAP)

DMAP's high catalytic activity stems from the potent electron-donating effect of the dimethylamino group, which significantly increases the nucleophilicity of the pyridine nitrogen.[1] This enhanced nucleophilicity allows for the rapid formation of a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent.[1]

Profiling this compound: An Inferential Analysis

This compound, also known as 2,3-lutidin-4-amine, modifies the DMAP core with two methyl groups on the pyridine ring adjacent to the nitrogen atom. These substitutions are expected to influence its catalytic performance through a combination of electronic and steric effects.[2][3]

  • Electronic Effects: Methyl groups are weakly electron-donating. This property would be expected to slightly increase the electron density on the pyridine ring, potentially enhancing the nucleophilicity of the ring nitrogen and thus the catalytic activity, albeit to a lesser extent than the powerful resonance donation from the amino group.

  • Steric Effects: The presence of a methyl group at the 2-position introduces significant steric hindrance around the nucleophilic pyridine nitrogen. This bulkiness can impede the initial attack on the acylating agent and the subsequent approach of the substrate to the N-acylpyridinium intermediate.[2] This steric hindrance is a critical factor that likely diminishes the overall catalytic efficacy compared to the sterically unencumbered DMAP.

Inferred Catalytic Performance:

Based on these competing factors, it is anticipated that the steric hindrance from the 2-methyl group will be the dominant factor, leading to a significantly lower catalytic activity for this compound compared to DMAP in most applications, particularly with sterically demanding substrates.[4]

Emerging Alternatives to DMAP-type Catalysts

The search for catalysts that improve upon DMAP's performance or offer advantages in specific applications has led to the development of several new systems. These alternatives often aim to enhance catalytic activity, improve selectivity, or simplify product purification.

  • 9-Azajulolidine (1): This tricyclic analog of DMAP exhibits remarkably enhanced catalytic activity, especially in the acylation of sterically hindered alcohols. Its rigid, planar structure maximizes the electron-donating ability of the amino group while minimizing steric hindrance around the active nitrogen.

  • Chiral Acyl-Transfer Catalysts: For asymmetric synthesis, various chiral derivatives of 4-aminopyridine have been developed. These catalysts are designed to create a chiral environment around the reactive center, enabling the enantioselective acylation of racemic alcohols.

  • Polymer-Supported DMAP: To simplify catalyst removal from the reaction mixture, DMAP can be immobilized on a polymer support. This facilitates purification by simple filtration, although it may sometimes result in slightly lower catalytic activity compared to the homogeneous catalyst.[5]

  • Novel Organocatalysts: Recent research has explored entirely new classes of organocatalysts for acylation and esterification, such as chiral phosphoric acids and N-heterocyclic carbenes (NHCs), which can offer different reactivity profiles and selectivities.[6][7]

Quantitative Performance Comparison

To provide a quantitative benchmark, the following table summarizes the performance of DMAP and selected alternatives in the well-characterized acetylation of 1-phenylethanol with acetic anhydride. Data for this compound is inferred based on structure-activity relationships.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
4-(Dimethylamino)pyridine (DMAP) 1-51-4>95High activity, well-established, versatile.[8]Can be difficult to remove from product.
This compound 1-5 (projected)>24 (projected)Low to moderate (projected)Potentially useful for specific selectivity profiles.Significantly lower activity expected due to steric hindrance.
9-Azajulolidine 1-5<1>98Superior activity, especially with hindered substrates.Higher cost and less commercial availability.
Polymer-Supported DMAP 5-104-8>90Easy removal and recycling.[5]Lower activity, potential for leaching.
Chiral Phosphoric Acids 5-1012-24Variable (enantioselective)Enables asymmetric synthesis.[6]Substrate-specific, higher catalyst loading often required.

Experimental Protocols

For researchers wishing to conduct their own benchmarking studies, the following detailed protocol for the acetylation of 1-phenylethanol is provided.

Objective: To determine the catalytic efficiency of a given catalyst in the acetylation of a secondary alcohol.

Materials:

  • 1-Phenylethanol

  • Acetic Anhydride

  • Catalyst (e.g., DMAP, this compound)

  • Triethylamine (as a stoichiometric base)

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 mmol), dichloromethane (5 mL), and the internal standard.

  • Add triethylamine (1.2 mmol).

  • Add the catalyst (0.05 mmol, 5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for the desired time.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC or NMR to determine the yield.

Visualizing Catalytic Pathways and Workflows

To further clarify the processes discussed, the following diagrams are provided.

G cluster_0 Catalytic Cycle of DMAP in Acylation DMAP DMAP Acylpyridinium_Ion N-Acylpyridinium Ion (Reactive Intermediate) DMAP->Acylpyridinium_Ion + Acylating Agent Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Ester_Product Ester Product Acylpyridinium_Ion->Ester_Product + Alcohol Alcohol Alcohol Protonated_DMAP Protonated DMAP Ester_Product->Protonated_DMAP releases Protonated_DMAP->DMAP + Base Base Auxiliary Base (e.g., Triethylamine)

Caption: Catalytic cycle of DMAP in acylation reactions.

G cluster_1 Experimental Workflow for Catalyst Benchmarking Start Start Setup Reaction Setup: - Alcohol - Solvent - Internal Standard Start->Setup Add_Base Add Auxiliary Base Setup->Add_Base Add_Catalyst Add Catalyst Add_Base->Add_Catalyst Cool Cool to 0 °C Add_Catalyst->Cool Add_Acylating_Agent Add Acylating Agent Cool->Add_Acylating_Agent React Stir at Room Temperature Add_Acylating_Agent->React Monitor Monitor Progress (TLC/GC) React->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup Quench->Workup Analyze Analyze Yield (GC/NMR) Workup->Analyze End End Analyze->End

Caption: Experimental workflow for benchmarking catalyst performance.

Conclusion

While 4-(Dimethylamino)pyridine remains a highly effective and widely used catalyst, an understanding of its structure-activity relationship is crucial for the rational design and selection of catalysts for specific applications. Based on an inferential analysis, this compound is predicted to be a significantly less active catalyst than DMAP due to steric hindrance. For researchers seeking higher reactivity, particularly with challenging substrates, novel catalysts such as 9-Azajulolidine present a compelling alternative. The provided experimental protocol offers a standardized method for empirically evaluating and comparing the performance of these and other catalytic systems, enabling the informed selection of the optimal catalyst for a given chemical transformation.

References

Unraveling the Catalytic Machinery: A Computational Comparison of 2,3-Dimethylpyridin-4-amine and its Progenitor, DMAP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of nucleophilic pyridine catalysts, a deep understanding of their catalytic cycles is paramount for rational catalyst design and optimization. This guide provides a comparative computational analysis of 2,3-Dimethylpyridin-4-amine and the well-established catalyst, 4-Dimethylaminopyridine (DMAP), offering insights into their reaction mechanisms, performance, and the subtle influence of structural modifications.

While direct computational studies on this compound are not extensively available in peer-reviewed literature, a wealth of data on its close analog, DMAP, provides a robust framework for a comparative analysis. The introduction of two methyl groups at the 2 and 3 positions of the pyridine ring in this compound is expected to modulate its catalytic activity through electronic and steric effects.

The Nucleophilic Catalytic Cycle: A Shared Pathway

Both this compound and DMAP are believed to follow a similar nucleophilic catalytic pathway, particularly in acylation reactions. This cycle can be broken down into three key steps:

  • Activation of the Acylating Agent: The pyridine nitrogen of the catalyst acts as a nucleophile, attacking the electrophilic center of the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the original acylating agent.

  • Acyl Transfer: The activated acyl group is then transferred to the nucleophile (e.g., an alcohol or amine).

  • Catalyst Regeneration: The catalyst is regenerated, ready to initiate another catalytic cycle.

The electron-donating dimethylamino group at the 4-position in both molecules significantly enhances the nucleophilicity of the pyridine nitrogen, making them potent catalysts.[1]

Comparative Performance Analysis: Insights from Computational and Experimental Data

The primary difference between this compound and DMAP lies in the two additional methyl groups on the pyridine ring. These groups are expected to influence the catalyst's performance in two main ways:

  • Electronic Effects: Methyl groups are weakly electron-donating. This increased electron density on the pyridine ring should, in principle, enhance the nucleophilicity of the pyridine nitrogen in this compound, potentially leading to a faster rate of formation of the N-acylpyridinium intermediate and overall higher catalytic activity compared to DMAP.

  • Steric Effects: The presence of the methyl group at the 2-position introduces steric hindrance around the nitrogen atom. This could potentially hinder the approach of both the acylating agent and the nucleophile, thereby slowing down the reaction rate.

The overall catalytic efficiency of this compound will be a balance of these opposing electronic and steric effects.

While specific quantitative computational data for this compound is scarce, experimental studies on substituted pyridines can provide valuable insights. For instance, in the acylation of m-chloroaniline with benzoyl chloride, the reaction rate constants for various substituted pyridines were observed to increase with the electron-donating ability of the substituent, with DMAP showing the highest rate among the tested catalysts. This supports the hypothesis that the electron-donating methyl groups in this compound could enhance its catalytic activity.

Below is a table summarizing the expected qualitative comparison between the two catalysts based on established principles of physical organic chemistry.

FeatureThis compound4-Dimethylaminopyridine (DMAP)Rationale
Nucleophilicity of Pyridine Nitrogen Expected to be higherHighThe two electron-donating methyl groups increase electron density on the pyridine ring.
Steric Hindrance at Catalytic Site HigherLowerThe methyl group at the 2-position creates steric bulk around the nitrogen atom.
Rate of N-acylpyridinium Formation Potentially higher (due to electronics) or lower (due to sterics)HighThe net effect depends on the balance between enhanced nucleophilicity and increased steric hindrance.
Overall Catalytic Activity Ambiguous without direct dataVery HighThe final activity is a trade-off between electronic and steric factors.

Visualizing the Catalytic Cycle and a Typical Computational Workflow

To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the generalized catalytic cycle for these pyridine-based catalysts and a typical workflow for its computational analysis.

Catalytic_Cycle cluster_cycle Nucleophilic Catalytic Cycle Catalyst Catalyst N_Acylpyridinium N-Acylpyridinium Intermediate Catalyst->N_Acylpyridinium + Acylating Agent Acylating_Agent Acylating Agent (e.g., Ac₂O) Product Acylated Product N_Acylpyridinium->Product + Nucleophile Nucleophile Nucleophile (e.g., ROH) Regenerated_Catalyst Catalyst Product->Regenerated_Catalyst - Catalyst

Caption: Generalized nucleophilic catalytic cycle for pyridine-based catalysts.

Computational_Workflow cluster_workflow Computational Analysis Workflow Define_System Define Reactants, Catalyst, and Solvent Select_Method Select Computational Method (e.g., DFT, Basis Set) Define_System->Select_Method Geometry_Optimization Geometry Optimization of Reactants, Intermediates, Transition States Select_Method->Geometry_Optimization Frequency_Calculation Frequency Calculation to Confirm Stationary Points Geometry_Optimization->Frequency_Calculation Energy_Calculation Calculate Activation and Reaction Energies Frequency_Calculation->Energy_Calculation Analyze_Results Analyze Electronic Structure and Reaction Pathway Energy_Calculation->Analyze_Results

Caption: A typical workflow for the computational analysis of a catalytic cycle.

Experimental and Computational Protocols

The insights into the catalytic mechanism of DMAP are largely derived from computational studies employing Density Functional Theory (DFT). A common and effective protocol for such analyses is as follows:

Computational Protocol for Catalytic Cycle Analysis:

  • Model System Definition: The catalyst (e.g., DMAP), the acylating agent (e.g., acetic anhydride), and the nucleophile (e.g., an alcohol) are defined as the model system.

  • Method Selection:

    • Density Functional Theory (DFT): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and reliable choice for such systems.

    • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is typically employed for accurate descriptions of electronic structure.

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the optimized structures. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Solvation Model: To account for the effect of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.

  • Energy Profile Construction: The relative energies of all stationary points are calculated to construct the potential energy surface and determine the activation energies for each step of the catalytic cycle.

Conclusion

While a direct, quantitative computational comparison between this compound and DMAP is currently limited by the available literature, a qualitative analysis based on the well-understood mechanism of DMAP and fundamental principles of organic chemistry provides valuable predictive insights. The enhanced electron-donating character of the additional methyl groups in this compound suggests the potential for increased catalytic activity. However, this may be counteracted by increased steric hindrance.

For drug development professionals and researchers, this guide highlights the importance of considering both electronic and steric factors in catalyst design. Further computational and experimental studies are warranted to precisely quantify the catalytic performance of this compound and to fully elucidate the structure-activity relationships within this important class of catalysts. The computational workflow and catalytic cycle diagrams provided herein offer a foundational understanding for future investigations in this area.

References

Safety Operating Guide

Navigating the Disposal of 2,3-Dimethylpyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Given the absence of specific toxicity data for 2,3-Dimethylpyridin-4-amine, it is prudent to handle it with the assumption that it may possess hazardous properties similar to other aminopyridine derivatives. These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Therefore, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, personnel should be equipped with the appropriate PPE.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.[1] All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3]

  • Consult Your Institutional EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and your institution's policies for uncharacterized or novel compounds.

  • Proper Waste Labeling:

    • Use a designated hazardous waste container provided by your EHS department.

    • The container must be clearly labeled with the full chemical name: "this compound" and the CAS number: "122475-57-4".

    • Indicate any known or suspected hazards. In the absence of specific data, you may note "Potentially Toxic Solid."

    • Include the date of accumulation and the name of the principal investigator or lab group.

  • Waste Segregation:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within your laboratory.

    • Ensure the container is kept closed except when adding waste.

    • Do not mix this compound with other waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Arrange for Pickup: Once the waste container is ready for disposal, follow your institution's procedures to schedule a pickup by the hazardous waste management team.

III. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the area.

  • Wear Appropriate PPE: Before attempting to clean up the spill, don the full PPE as outlined in the table above.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.[4] If a small amount of liquid is involved, use an inert absorbent material.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (consult with your EHS for a recommendation), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, should be placed in the hazardous waste container along with the spilled chemical.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a chemical with limited safety information, such as this compound.

A Start: Need to dispose of This compound B Is a specific Safety Data Sheet (SDS) with disposal instructions available? A->B C Yes B->C Yes D No B->D No E Follow the specific disposal procedures outlined in the SDS. C->E F Consult your institution's Environmental Health and Safety (EHS) department. D->F J End: Chemical is properly disposed of. E->J G Package and label the waste according to EHS guidelines for uncharacterized solids. F->G H Store in a designated satellite accumulation area. G->H I Arrange for hazardous waste pickup through your institution's program. H->I I->J

Caption: Disposal Decision Workflow for Chemicals Lacking Specific SDS Information.

By following these conservative and safety-first procedures, researchers can ensure the responsible management and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's safety professionals when handling chemicals with incomplete hazard data.

References

Essential Safety and Operational Guide for 2,3-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2,3-Dimethylpyridin-4-amine, designed for researchers and professionals in drug development. The following procedures are based on established best practices for handling aminopyridine derivatives.

Hazard Identification and Immediate Precautions

Summary of Potential Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or if inhaled.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[1][2][5]
Specific Target Organ Toxicity May cause damage to the nervous system.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Double-gloving is recommended.[3]To prevent skin contact and absorption, which can be fatal.[2]
Eye and Face Protection ANSI-approved safety goggles. A face shield should be worn when there is a risk of splashing.[3][6]To protect eyes from dust particles and splashes, preventing serious damage.
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes are required.[1]To prevent accidental skin exposure.
Respiratory Protection All handling must be conducted in a certified chemical fume hood.[3][6] A respirator may be necessary for spill cleanup or if dust is generated.[2]To avoid inhalation of dust or vapors, which are toxic and can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must take place within a certified chemical fume hood to control exposure.[1][3][6] An emergency eyewash station and safety shower must be readily accessible.[3]

Preparation:

  • Ensure the chemical fume hood is operational and certified.

  • Gather all necessary PPE and inspect it for integrity.

  • Have an emergency spill kit and a response plan ready.

  • Ensure all containers are clearly labeled.

Handling:

  • Don the appropriate PPE as detailed in the table above.

  • Use the smallest practical quantity for the experiment.

  • Avoid the formation of dust and aerosols.

  • Keep containers tightly closed when not in use.

  • Do not eat, drink, or smoke in the handling area.

Post-Handling:

  • Decontaminate the work area and any equipment used.

  • Properly remove and dispose of contaminated PPE.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Emergency Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]
Spills For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. For small spills, use a spill kit with appropriate absorbent material, wearing full PPE.

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.[1][3]

  • Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's EHS office in accordance with local, state, and federal regulations.[1][7] Do not dispose of it down the drain or in regular trash.

Workflow for Handling this compound

A Preparation - Verify fume hood function - Inspect PPE - Prepare spill kit B Don PPE - Double gloves (Nitrile/Butyl) - Safety goggles & face shield - Lab coat A->B C Chemical Handling (Inside Fume Hood) - Use minimal quantity - Avoid dust/aerosols - Keep container closed B->C D Post-Handling - Decontaminate work area - Dispose of PPE in hazardous waste C->D F Waste Disposal - Collect all waste in labeled container - Contact EHS for pickup C->F G Emergency Event (Spill, Exposure) C->G E Personal Decontamination - Wash hands thoroughly D->E D->F H Follow Emergency Procedures - Evacuate if necessary - Administer first aid - Contact EHS/Emergency Services G->H

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.